molecular formula C11H15NO5S2 B479641 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid CAS No. 1008434-66-9

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Cat. No.: B479641
CAS No.: 1008434-66-9
M. Wt: 305.4g/mol
InChI Key: OHBLCPSPVBXNBB-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its structure incorporates both a phenylsulfonamide group and a methylsulfinyl moiety, functional groups that are often associated with biological activity and are frequently explored in the development of pharmacologically active molecules. The phenylsulfonyl group is a common feature in many compounds that act as enzyme inhibitors, particularly against proteases like matrix metalloproteinases (MMPs) . The specific stereochemistry of the compound can be critical for its biological interactions; related molecules are often provided in enantiomerically pure forms, such as the (2S) configuration . This compound is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, or for human consumption. As with many research chemicals, appropriate safety precautions should be followed. While a specific safety data sheet for this exact molecule was not identified, handling should be conducted using adequate ventilation, and personal protective equipment including protective gloves, eyeglasses, and clothing should be worn to prevent skin and eye contact . Researchers should consult the certificate of analysis for lot-specific data and conduct their own stability and compatibility studies, as this compound may be incompatible with strong oxidizing agents .

Properties

IUPAC Name

2-(benzenesulfonamido)-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S2/c1-18(15)8-7-10(11(13)14)12-19(16,17)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBLCPSPVBXNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid is a complex organic molecule that incorporates several key functional groups: a carboxylic acid, a sulfonamide, and a sulfoxide. This unique combination of moieties suggests a rich and nuanced physicochemical profile that is of significant interest in medicinal chemistry and drug development. As an analogue of methionine, bearing a phenylsulfonyl group on the alpha-amino position, its properties are likely to be influenced by the steric and electronic characteristics of these groups. The presence of a chiral center at the alpha-carbon and a stereocenter at the sulfur atom further adds to its structural complexity and potential for specific biological interactions.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, a proposed synthetic route, and detailed experimental protocols for the empirical determination of these properties. Due to the limited availability of experimental data for this specific molecule in the public domain, this guide leverages data from structurally similar compounds and established principles of physical organic chemistry to provide well-founded estimations.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties of this compound, with detailed justifications provided below.

PropertyPredicted ValueJustification
Molecular Formula C₁₁H₁₅NO₆S₂Based on structural analysis.
Molecular Weight 321.37 g/mol Calculated from the molecular formula.
Melting Point (°C) 150 - 170Estimated based on related N-sulfonylated amino acids and the presence of polar functional groups capable of strong intermolecular interactions. The presence of a sulfoxide may slightly lower the melting point compared to a sulfide or sulfone.
Boiling Point (°C) > 300 (decomposes)High boiling point is expected due to the high molecular weight and multiple polar functional groups leading to strong intermolecular forces. Decomposition is likely to occur before boiling at atmospheric pressure.
Aqueous Solubility Sparingly soluble to slightly solubleThe molecule has both polar (carboxylic acid, sulfonamide, sulfoxide) and non-polar (phenyl ring, alkyl chain) regions. The carboxylic acid and sulfonamide protons are acidic and can be deprotonated to form more soluble salts at higher pH. Sulfonamides generally exhibit a U-shaped solubility profile with respect to pH.[1][2][3]
pKa₁ (Carboxylic Acid) 2.5 - 3.5The electron-withdrawing phenylsulfonyl group on the alpha-amino group is expected to increase the acidity of the carboxylic acid compared to a typical amino acid.[4][5]
pKa₂ (Sulfonamide) 9.0 - 10.0The pKa of the sulfonamide proton can vary but is generally in this range.[1]
logP 0.5 - 1.5The presence of the lipophilic phenyl ring is countered by the polar carboxylic acid, sulfonamide, and sulfoxide groups. The predicted value reflects a molecule with a balance of hydrophilic and lipophilic character.[6][7]

Synthesis of this compound

A plausible synthetic route to the target compound starts from the readily available amino acid L-methionine. The synthesis involves two key steps: N-sulfonylation of the amino group followed by oxidation of the thioether to a sulfoxide.

Proposed Synthetic Scheme:

Synthesis Methionine L-Methionine Intermediate 4-(Methylsulfanyl)-2-[(phenylsulfonyl)amino]butanoic acid Methionine->Intermediate Step 1: N-Sulfonylation Step1_reagents Benzenesulfonyl chloride, NaOH (aq) Product This compound Intermediate->Product Step 2: Oxidation Step2_reagents H₂O₂ / Acetic Acid MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind sample to a fine powder B Pack powder into a capillary tube (1-2 mm height) A->B C Place capillary in melting point apparatus D Heat rapidly to ~20°C below expected MP C->D E Heat slowly (1-2°C/min) D->E F Record temperature at which melting begins (T1) E->F G Record temperature at which all solid has melted (T2) F->G H Melting range = T1 - T2 I A narrow range (<2°C) indicates high purity H->I Solubility cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solid to a known volume of aqueous buffer B Agitate at a constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow solid to settle D Withdraw a clear aliquot of the supernatant C->D E Filter the aliquot (e.g., 0.22 µm syringe filter) D->E F Quantify the concentration of the dissolved compound (e.g., HPLC-UV) E->F G Determine concentration from a calibration curve H Solubility is the measured concentration G->H pKa cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve a known amount of sample in water/co-solvent B Calibrate pH meter with standard buffers A->B C Add standardized titrant (e.g., NaOH) in small increments D Record pH after each addition C->D E Plot pH vs. volume of titrant added F Determine equivalence points from the first derivative of the curve E->F G pKa is the pH at the half-equivalence point F->G logP cluster_calibration Calibration cluster_measurement Sample Measurement cluster_calculation Calculation A Select a series of reference compounds with known logP values B Analyze each reference compound by RP-HPLC under isocratic conditions A->B C Determine the retention factor (k') for each reference B->C D Plot log(k') vs. known logP values to create a calibration curve C->D E Analyze the target compound under the same HPLC conditions F Determine the retention factor (k') for the target compound E->F G Use the calibration curve to determine the logP of the target compound from its log(k') value F->G

Sources

Spectroscopic analysis (NMR, IR, MS) of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Spectroscopic Guide to 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of this compound, a molecule incorporating sulfoxide, sulfonamide, and carboxylic acid functionalities. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the complete structural elucidation and characterization of this compound. By integrating predictive data with established methodologies, this guide serves as an authoritative reference, explaining the causality behind experimental choices and ensuring a self-validating approach to analysis.

Introduction: The Analytical Challenge

This compound presents a unique analytical challenge due to its combination of multiple polar functional groups and stereocenters (at C2 and the sulfur atom). A robust analytical workflow is paramount for confirming its covalent structure, assessing purity, and ensuring batch-to-batch consistency in a research or manufacturing setting. This guide employs a multi-technique approach, leveraging the strengths of NMR for detailed structural connectivity, IR for functional group identification, and MS for molecular weight confirmation and fragmentation analysis.

Molecular Structure

The structural complexity necessitates a clear and systematic approach to its analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework. For a molecule with exchangeable protons (-COOH, -NH), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice as it is a polar aprotic solvent capable of dissolving the analyte while minimizing the exchange rate of labile protons, allowing for their observation.[1]

Predicted ¹H NMR Analysis (500 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent sulfonyl, sulfinyl, and carboxyl groups.

  • δ ~12.0-13.0 ppm (1H, broad singlet): This signal, significantly downfield, is characteristic of the carboxylic acid proton (-COOH ).[2][3] Its broadness is a result of hydrogen bonding and chemical exchange.

  • δ ~7.5-7.9 ppm (5H, multiplet): These signals correspond to the protons on the phenyl ring of the phenylsulfonyl group. The ortho-, meta-, and para-protons will exhibit slightly different chemical shifts due to their proximity to the sulfonyl group.

  • δ ~8.2 ppm (1H, doublet): The sulfonamide proton (-NH -) is expected to appear as a doublet due to coupling with the adjacent C2-proton. Its chemical shift is influenced by the strong deshielding effect of the SO₂ group.

  • δ ~4.0-4.2 ppm (1H, multiplet): The proton at the C2 position (-CH -) is deshielded by both the adjacent nitrogen of the sulfonamide and the carboxylic acid group. It will likely appear as a multiplet due to coupling with the C3 protons and the NH proton.

  • δ ~2.5 ppm (3H, singlet): This sharp singlet is characteristic of the methyl protons (-S(O)CH₃ ) of the methylsulfinyl group. Protons adjacent to a sulfoxide group typically appear in this region.[4][5]

  • δ ~2.6-2.8 ppm (2H, multiplet): The protons at the C4 position (-CH₂ -S(O)) are adjacent to the chiral sulfoxide group, making them diastereotopic. They will be deshielded by the sulfoxide.

  • δ ~1.9-2.2 ppm (2H, multiplet): The protons at the C3 position (-CH₂ -) are part of the aliphatic chain and are expected to show complex splitting patterns due to coupling with protons at C2 and C4.

Predicted ¹³C NMR Analysis (125 MHz, DMSO-d₆)

The carbon spectrum provides complementary information, confirming the carbon skeleton.

  • δ ~172-175 ppm: The carbonyl carbon of the carboxylic acid (-C OOH) is highly deshielded. Its chemical shift is slightly upfield compared to ketones due to the resonance effect of the adjacent hydroxyl group.[6][7]

  • δ ~138-140 ppm: The ipso-carbon of the phenyl ring, directly attached to the sulfur atom.

  • δ ~128-133 ppm: Aromatic carbons of the phenyl ring.

  • δ ~55-58 ppm: The C2 carbon, attached to the nitrogen and the carboxyl group.

  • δ ~50-53 ppm: The C4 carbon, attached to the sulfoxide group.

  • δ ~40-43 ppm: The methyl carbon of the sulfoxide group (-S(O)C H₃).

  • δ ~28-32 ppm: The C3 carbon in the aliphatic chain.

NMR Data Summary
¹H NMR (Predicted) Assignment¹³C NMR (Predicted) Assignment
δ 12.0-13.0 (br s, 1H)-COOH δ 172-175C =O
δ 8.2 (d, 1H)-NH -δ 138-140Phenyl C-S
δ 7.5-7.9 (m, 5H)Phenyl H δ 128-133Phenyl C -H
δ 4.0-4.2 (m, 1H)C2-H δ 55-58C 2
δ 2.6-2.8 (m, 2H)C4-Hδ 50-53C 4
δ 2.5 (s, 3H)-S(O)CHδ 40-43-S(O)C H₃
δ 1.9-2.2 (m, 2H)C3-Hδ 28-32C 3
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8] Ensure the solvent contains a reference standard such as tetramethylsilane (TMS, 0 ppm).

  • Solvent Selection Rationale: DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow down the proton exchange of the -OH and -NH groups, allowing for their observation in the ¹H NMR spectrum.[9][10]

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm is sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220 ppm is standard. An acquisition time of 1-2 hours may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H) or TMS. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum Analysis

The IR spectrum of this molecule will be complex, but several key absorption bands are expected to be prominent.

  • 3300-2500 cm⁻¹ (very broad, strong): This is the hallmark of a hydrogen-bonded carboxylic acid O-H stretch.[11][12] This broad absorption often overlaps with C-H stretching signals.

  • ~3250 cm⁻¹ (medium, sharp): N-H stretching vibration of the sulfonamide group.[13]

  • ~3000-2850 cm⁻¹ (medium, sharp): Aliphatic and aromatic C-H stretching vibrations.

  • ~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.[14] The position indicates a saturated, dimerized acid.[15]

  • ~1340 cm⁻¹ and ~1160 cm⁻¹ (strong, sharp): Asymmetric and symmetric S=O stretching vibrations of the sulfonamide (SO₂) group, respectively.[16][17] These are highly characteristic and reliable peaks.

  • ~1040 cm⁻¹ (strong, sharp): S=O stretching of the sulfoxide group. The frequency of the sulfoxide stretch is sensitive to its environment and can range from 950-1150 cm⁻¹.[18][19]

  • ~1320-1210 cm⁻¹ (medium): C-O stretching of the carboxylic acid.[20]

  • ~920 cm⁻¹ (medium): S-N stretching vibration of the sulfonamide group.[21]

IR Data Summary
Wavenumber (cm⁻¹)Functional GroupVibration Type
3300-2500Carboxylic AcidO-H Stretch
~3250SulfonamideN-H Stretch
~1710Carboxylic AcidC=O Stretch
~1340SulfonamideS=O Asymmetric Stretch
~1160SulfonamideS=O Symmetric Stretch
~1040SulfoxideS=O Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial structural information through fragmentation analysis. Electrospray Ionization (ESI) is the method of choice for this polar, non-volatile compound, as it is a soft ionization technique that minimizes premature fragmentation and is compatible with liquid chromatography (LC).[22]

Predicted Mass Spectrum Analysis (ESI)

The molecule can be analyzed in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): The expected protonated molecule would have an m/z value corresponding to the molecular weight (321.38 g/mol ) plus the mass of a proton.

    • [M+H]⁺ = 322.06

  • Negative Ion Mode ([M-H]⁻): The expected deprotonated molecule would have an m/z value corresponding to the molecular weight minus the mass of a proton. The carboxylic acid is the most likely site of deprotonation.

    • [M-H]⁻ = 320.05

Predicted Fragmentation Pathways

Tandem MS (MS/MS) experiments on the precursor ions ([M+H]⁺ or [M-H]⁻) would reveal characteristic fragment ions. A primary fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[23][24] Another common fragmentation is the loss of the sulfinyl group or neutral loss of SO₂.[25][26]

M_H [M+H]⁺ m/z 322 Frag1 Loss of H₂O [M+H-18]⁺ m/z 304 M_H->Frag1 -H₂O Frag2 Loss of COOH [M+H-45]⁺ m/z 277 M_H->Frag2 -HCOOH Frag3 Loss of PhSO₂ [M+H-141]⁺ m/z 181 M_H->Frag3 -PhSO₂ Frag4 Loss of CH₃SOH (Methanesulfenic acid) [M+H-64]⁺ m/z 258 M_H->Frag4 -CH₃SOH Frag5 Phenylsulfonyl Cation [PhSO₂]⁺ m/z 141 M_H->Frag5 S-N Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion.

Mass Spectrometry Data Summary
Ion ModePredicted m/zAssignment
ESI+322.06[M+H]⁺
ESI-320.05[M-H]⁻
MS/MS of 322.06304.05[M+H - H₂O]⁺
258.05[M+H - CH₃SOH]⁺
181.08[M+H - PhSO₂]⁺
141.00[PhSO₂]⁺
Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • LC System: Use a C18 reverse-phase column with a gradient elution from high aqueous to high organic mobile phase. This will separate the analyte from potential impurities.

  • MS Ionization Source: Utilize an ESI source. For positive mode, set the capillary voltage to ~3.5 kV. For negative mode, set it to ~ -3.0 kV. Optimize nebulizer gas flow and drying gas temperature.[27]

  • MS Analyzer: Perform a full scan analysis (e.g., m/z 100-500) to identify the precursor ion.

  • Tandem MS (MS/MS): Select the precursor ion of interest (e.g., m/z 322) in the first mass analyzer (Q1), subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) in the collision cell (Q2), and scan for the resulting fragment ions in the third mass analyzer (Q3).

Integrated Spectroscopic Analysis

cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Confirmation Sample Analyte Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Shifts Connectivity (C-H Framework) NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Elemental Formula (Fragmentation) MS->MS_Data Confirmation Unambiguous Structure of This compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for structural elucidation.

  • MS confirms the molecular weight (321.38 g/mol ) and elemental composition.

  • IR confirms the presence of key functional groups: a carboxylic acid (broad O-H, C=O), a sulfonamide (N-H, SO₂), and a sulfoxide (S=O).

  • NMR confirms the precise arrangement of these groups by establishing the carbon-hydrogen framework and the connectivity between all atoms, providing the definitive structural proof.

Conclusion

The spectroscopic analysis of this compound is a systematic process that relies on the synergistic application of NMR, IR, and MS. The predicted data, rooted in fundamental chemical principles, provides a clear roadmap for characterization. The proton NMR spectrum is defined by the downfield signals of the exchangeable protons and the deshielded methine proton at C2. The IR spectrum is dominated by the strong, characteristic stretches of the O-H, C=O, and S=O bonds. Finally, ESI-MS confirms the molecular weight and provides predictable fragmentation patterns essential for structural verification. This integrated approach ensures a high degree of confidence in the identity and purity of the analyte, which is critical for applications in research and development.

References

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  • PubMed. (2010). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Available at: [Link]

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  • Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Available at: [Link]

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Sources

Investigating the metabolic stability of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Investigating the Metabolic Stability of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. This guide provides a comprehensive framework for the systematic investigation of the metabolic stability of this compound, a molecule featuring both a sulfoxide and a sulfonamide moiety. We will explore predictive metabolic pathways based on the compound's structure, detail essential in vitro experimental protocols, and outline a strategy for subsequent in vivo pharmacokinetic assessment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to generate a robust metabolic profile for this novel chemical entity.

Introduction: The Imperative of Metabolic Profiling

In the trajectory of drug discovery and development, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A compound's susceptibility to biotransformation, or its metabolic stability, directly impacts its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly could accumulate and lead to toxicity.[1]

The subject of this guide, this compound, presents a unique metabolic challenge due to its constituent functional groups:

  • A Chiral Sulfoxide: This group can undergo both oxidation to a sulfone and reduction to a sulfide, potentially catalyzed by various enzyme systems.[3][4]

  • A Phenylsulfonamide: This moiety is generally stable, but the aromatic ring is susceptible to cytochrome P450 (CYP)-mediated hydroxylation.

  • An Amino-Butanoic Acid Scaffold: The carboxylic acid provides a potential site for Phase II conjugation reactions.

This guide outlines a logical, tiered approach to thoroughly characterize the metabolic fate of this compound, ensuring a data-driven progression from initial screening to preclinical evaluation.

Predicted Metabolic Liabilities and Pathways

A foundational step in any metabolic investigation is the a priori analysis of the molecule's structure to predict potential sites of enzymatic attack. This allows for the design of targeted experiments and aids in the subsequent identification of metabolites. For this compound, the primary predicted metabolic pathways are illustrated below.

Diagram: Potential Metabolic Pathways

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound 4-(Methylsulfinyl)-2- [(phenylsulfonyl)amino]butanoic acid M1 Metabolite 1 (M1) Sulfone Derivative (Oxidation) Parent->M1 FMO, CYP M2 Metabolite 2 (M2) Sulfide Derivative (Reduction) Parent->M2 Reductases M3 Metabolite 3 (M3) Aromatic Hydroxylation (CYP-mediated) Parent->M3 CYP450 M4 Metabolite 4 (M4) Glucuronide Conjugate (on COOH) Parent->M4 UGTs M5 Metabolite 5 (M5) Glucuronide Conjugate (on hydroxylated M3) M3->M5 UGTs

Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.

Causality Behind Predictions:

  • Sulfoxide Metabolism: The sulfur atom in the methylsulfinyl group is a key metabolic hotspot. It can be oxidized to the corresponding sulfone by Cytochrome P450 (CYP) or Flavin-containing Monooxygenase (FMO) enzymes.[3] Conversely, it can be reduced back to the sulfide by reductases present in the liver and other tissues.[4]

  • Aromatic Hydroxylation: The phenyl ring of the sulfonamide group is a prime substrate for CYP enzymes (e.g., CYP3A4, CYP2D6), which can introduce a hydroxyl group, typically at the para-position.

  • Phase II Conjugation: The carboxylic acid moiety is a classic handle for glucuronidation by UDP-glucuronosyltransferases (UGTs). Additionally, any hydroxylated metabolites formed during Phase I can also be readily conjugated with glucuronic acid or sulfate.

In Vitro Assessment of Metabolic Stability

In vitro assays are the cornerstone of metabolic stability screening, offering a cost-effective and high-throughput means to estimate a compound's intrinsic clearance (CLint).[5] A tiered approach is recommended.

Diagram: In Vitro Experimental Workflow

In_Vitro_Workflow Start Start: Test Compound Microsomes Tier 1: Liver Microsomes Assay (Human, Rat, Mouse) Start->Microsomes Decision1 Metabolism Observed? Microsomes->Decision1 Hepatocytes Tier 2: Hepatocyte Assay (Human, Rat) Decision2 Phase I Only? Hepatocytes->Decision2 S9 Optional: S9 Fraction Assay (Cytosolic Metabolism) MetID Metabolite Identification (LC-MS/MS) S9->MetID Decision1->Hepatocytes Yes End End: Calculate CLint, t½ Decision1->End No (Stable) Decision2->S9 Yes Decision2->MetID No (Phase I+II) MetID->End

Caption: A tiered workflow for assessing in vitro metabolic stability.

Tier 1: Liver Microsomal Stability Assay

Expertise & Experience: This assay is the workhorse for initial screening. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[5] It is a rapid and cost-effective way to determine if a compound is a substrate for these key metabolic enzymes. We include multiple species to assess potential species differences in metabolism, which is critical for preclinical model selection.

Protocol:

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is <0.5%.

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat, mouse; final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A control incubation without the NADPH system is crucial to identify non-enzymatic degradation.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation via centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

Data Presentation:

Parameter Human Rat Mouse
Half-Life (t½, min) Calculated Calculated Calculated

| Intrinsic Clearance (CLint, µL/min/mg protein) | Calculated | Calculated | Calculated |

Tier 2: Hepatocyte Stability Assay

Trustworthiness: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, in a more physiologically relevant environment.[5][6] This provides a more comprehensive and predictive measure of hepatic clearance.

Protocol:

  • Hepatocyte Viability: Use cryopreserved hepatocytes. Upon thawing, assess viability (e.g., via Trypan Blue exclusion); it must be >80%.

  • Incubation: Incubate the test compound (1 µM) with a suspension of hepatocytes (e.g., 0.5-1.0 million cells/mL) in a suitable incubation medium (e.g., Williams' Medium E) at 37°C in a shaking water bath.

  • Time Points and Quenching: Follow the same time point and quenching procedure as described for the microsomal assay (Step 5-6).

  • Analysis: Quantify the parent compound using a validated LC-MS/MS method.

Metabolite Identification (MetID)

Authoritative Grounding: Identifying the products of biotransformation is essential to understand which metabolic pathways are dominant and to assess whether any metabolites are pharmacologically active or potentially toxic. High-resolution mass spectrometry is the definitive tool for this purpose.

Methodology:

  • Sample Generation: Use samples from the hepatocyte stability assay at a late time point (e.g., 60 or 120 minutes) where significant parent compound turnover has occurred.

  • LC-HRMS/MS Analysis: Analyze the samples on a high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Data Processing: Utilize specialized software to compare the chromatograms of the test incubation against the control (time zero) incubation. This process, known as "peak picking," identifies potential metabolite peaks.

  • Structural Elucidation: The exact mass measurement provides the elemental composition of the metabolite. The fragmentation pattern (MS/MS) is then used to deduce the site of modification by comparing it to the fragmentation of the parent compound. For example, a +16 Da mass shift suggests an oxidation (e.g., sulfoxide to sulfone or aromatic hydroxylation).

In Vivo Pharmacokinetic (PK) Study

Expertise & Experience: While in vitro data is predictive, an in vivo study is the definitive method to understand the compound's disposition in a whole organism.[7] A rodent model, such as the Sprague-Dawley rat, is a standard starting point for early PK assessment.

Protocol Overview:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).[7]

  • Dosing: Administer the compound via both an intravenous (IV) route (e.g., 1 mg/kg) and an oral (PO) route (e.g., 10 mg/kg). The IV dose is critical for determining absolute bioavailability and clearance.

  • Blood Sampling: Collect serial blood samples from a cannulated vessel at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store frozen at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

PK Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) Calculated Calculated
Tmax (h) N/A Calculated
AUC (ng*h/mL) Calculated Calculated
Clearance (CL, mL/min/kg) Calculated N/A
Half-Life (t½, h) Calculated Calculated

| Bioavailability (F, %) | N/A | Calculated |

Conclusion

The systematic investigation of the metabolic stability of this compound requires a multi-faceted approach. By integrating predictive pathway analysis with a tiered in vitro experimental workflow and confirmatory in vivo studies, a comprehensive understanding of the compound's metabolic fate can be achieved. This guide provides the necessary framework, protocols, and rationale to empower drug development professionals to rigorously evaluate this molecule, ultimately enabling informed decisions on its potential as a therapeutic candidate.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Obach, R. S. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Reeves, D. S., & Wilkinson, P. J. (1979). The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues. PubMed. Retrieved from [Link]

  • Hekster, C. A., & Vree, T. B. (1981). Clinical Pharmacokinetics of Sulphonamides and Their N4-Acetyl Derivatives. Karger Publishers. Retrieved from [Link]

  • Tačić, A., et al. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved from [Link]

  • Slyvka, N., et al. (2022). Progress on Biological Activity Study and Enantioselective Synthesis of Sulfoxides. Wiley Online Library. Retrieved from [Link]

  • Iorio, R., et al. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. PubMed Central. Retrieved from [Link]

  • Slyvka, N., et al. (2022). Natural sulfoxide‐ and sulfoxide‐containing drugs and ligands. ResearchGate. Retrieved from [Link]

  • Kiełbas, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Theoretical Framework for the Biochemical Investigation of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a theoretical framework for the investigation of the novel compound, 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid. Due to a lack of specific published data on this molecule, this guide synthesizes information from structurally related compounds to propose potential biochemical applications and detailed, albeit hypothetical, protocols for its characterization. The methodologies outlined here are based on established biochemical principles and are intended to serve as a starting point for researchers interested in exploring the bioactivity of this and similar novel chemical entities. We will explore potential applications in enzyme inhibition and cell-based assays, drawing parallels from known sulfonamide and butanoic acid-containing molecules.

Introduction and Rationale

The chemical structure of this compound combines several key functional groups that suggest potential bioactivity. The phenylsulfonylamino moiety is a common feature in a wide range of therapeutic agents, often acting as a bioisostere for a carboxylate group or participating in hydrogen bonding with enzyme active sites. The butanoic acid backbone is present in numerous natural and synthetic molecules with diverse biological roles, including as an energy source for colon cells and as a scaffold for pharmacologically active compounds.[1] The methylsulfinyl group, notably found in compounds like sulforaphane, can influence solubility and metabolic stability and may be involved in specific molecular interactions.[2][3]

Given the absence of direct literature on this compound, this application note will propose a logical, stepwise approach to its initial biochemical characterization. The protocols provided are generalized but grounded in established methodologies for similar compound classes.

Potential Biochemical Targets and Applications

Based on the compound's structural motifs, we can hypothesize several potential areas of biochemical application.

  • Enzyme Inhibition: The sulfonamide group is a cornerstone of many enzyme inhibitors, targeting classes such as carbonic anhydrases, proteases, and kinases.

  • Modulation of Cellular Signaling: Butanoic acid and its derivatives are known to influence cellular processes, including histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPCR) agonism.[4]

  • Antimicrobial Activity: Various sulfonamides and butanoic acid derivatives have demonstrated antimicrobial properties.[5]

The initial characterization should, therefore, focus on broad-spectrum screening against panels of enzymes and cell-based assays to identify potential activities.

Proposed Experimental Workflows

A logical workflow for the initial biochemical characterization of a novel compound like this compound is crucial for efficiently identifying its biological activity.

Diagram: General Workflow for Novel Compound Characterization

workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies Compound_Prep Compound Preparation (Solubility, Stability) Enzyme_Panel Broad Enzyme Panel Screening (e.g., Kinases, Proteases) Compound_Prep->Enzyme_Panel Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Compound_Prep->Cell_Viability Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Enzyme_Panel->Dose_Response Cell_Viability->Dose_Response Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel MOA_Assays Mechanism of Action Assays (e.g., Enzyme Kinetics, Binding Assays) Selectivity_Panel->MOA_Assays Cellular_Target Cellular Target Engagement Assays (e.g., Western Blot, Thermal Shift) Selectivity_Panel->Cellular_Target

Caption: A proposed phased approach to the biochemical characterization of a novel compound.

Hypothetical Protocols

The following protocols are generalized and should be optimized for specific targets identified during the screening phase.

Protocol 1: General Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol describes a common method for assessing the inhibitory activity of a compound against a protein kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Kinase of interest (e.g., recombinant human kinase)

  • Kinase substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.

  • Enzyme/Substrate Mixture: Prepare a master mix containing the kinase and its specific substrate peptide in kinase buffer. Add 5 µL of this mixture to each well.

  • Initiation of Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of the kinase detection reagent (e.g., Kinase-Glo® reagent) to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Parameter Example Value Rationale
Final Compound Conc.0.1 nM - 10 µMTo determine a full dose-response curve.
Final DMSO Conc.≤ 1%To minimize solvent effects on enzyme activity.
ATP Concentration~Km of the kinaseProvides sensitive detection of inhibition.
Incubation Time60 minutesAllows for sufficient reaction progress.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a common initial step to assess the cytotoxic potential of a compound.

Materials:

  • Human cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipettes

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include wells with medium only (negative control) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Parameter Example Value Rationale
Cell Seeding Density5,000 cells/wellEnsures cells are in the logarithmic growth phase.
Compound Incubation48-72 hoursAllows for multiple cell doubling times to observe effects on proliferation.
MTT Incubation4 hoursSufficient time for formazan formation in viable cells.
Wavelength570 nmOptimal absorbance for the formazan product.

Concluding Remarks

The study of novel chemical entities like this compound is fundamental to the discovery of new therapeutic agents and research tools. While direct experimental data for this compound is not yet available, its structural features provide a rational basis for a targeted investigation into its potential bioactivity. The workflows and protocols detailed in this application note offer a robust starting point for researchers to begin to unravel the biochemical properties of this and other novel sulfonamide-containing butanoic acid derivatives. It is imperative that each step be carefully optimized and validated for the specific biological question being addressed.

References

This list is compiled from literature on structurally related compounds and general biochemical methodologies, as no direct citations for the topic compound were available.

  • Suwito, H. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [Link]

  • PubChem. 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid. National Center for Biotechnology Information. [Link]

  • Zhou, G. et al. (2014). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry. [Link]

  • Veeprho. 2-Hydroxy-4-(methylsulfinyl)butanoic acid. [Link]

  • Campas-Baypoli, O. N. et al. (2009). [Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables]. Archivos Latinoamericanos de Nutrición. [Link]

  • Im, D.-S. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. 4-[(Phenylsulfonyl)amino]butanoic acid. National Center for Biotechnology Information. [Link]

  • Al-Soud, Y. A. et al. (2008). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. [Link]

  • Campas-Baypoli, O. N. et al. (2009). Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables. ALAN. [Link]

  • Mielniczak, N. et al. (2021). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules. [Link]

  • PubChem. 4-Oxo-4-(p-tolylamino)butanoic acid. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for Assessing the Cell Permeability of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for assessing the cell permeability of the novel chemical entity, 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid. As a Senior Application Scientist, my objective is to present not just a set of instructions, but a comprehensive framework grounded in scientific principles. This guide explains the causality behind experimental choices, ensuring that the protocols are self-validating and the data generated is robust and interpretable.

Introduction: The Critical Role of Permeability

In drug discovery, the journey of a molecule from administration to its target is fraught with biological barriers. Cell membranes are the primary gatekeepers, and a compound's ability to permeate these barriers is a critical determinant of its potential bioavailability and therapeutic efficacy.[1] The compound in focus, this compound, is a small molecule whose absorption, distribution, metabolism, and excretion (ADME) profile is largely unknown. Its structure, featuring both polar (sulfinyl, carboxylic acid, sulfonamide) and non-polar (phenyl) moieties, suggests that its permeability is not straightforward to predict and must be determined empirically.

This guide will detail a tiered approach to assessing its permeability, starting with a simple, high-throughput artificial membrane assay and progressing to more complex, biologically relevant cell-based models. This strategy allows for early-stage screening and deeper mechanistic understanding.

Strategic Assay Selection: A Tiered Approach

No single assay can fully recapitulate the complexity of in vivo drug absorption. Therefore, a multi-assay strategy is recommended. The choice of assay depends on the stage of drug discovery and the specific questions being asked.

Tier 1: High-Throughput Screening with Parallel Artificial Membrane Permeability Assay (PAMPA)

For initial permeability screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an invaluable tool.[2][3] It is a cell-free system that models passive diffusion, the primary route of absorption for many drugs.[2][3]

  • Causality: PAMPA is selected as the first-tier assay due to its high throughput, low cost, and excellent reproducibility.[4] It isolates passive transcellular permeability, providing a clean baseline measurement of the compound's ability to cross a lipid membrane without the confounding factors of active transport or metabolism.[2][3] This makes it ideal for ranking a large number of compounds in early discovery phases.[2]

Tier 2: Mechanistic Insights with the Caco-2 Cell Permeability Assay

Should the compound show promise in the PAMPA assay, the next logical step is to use a more biologically relevant model. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[5][6][7]

  • Causality: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that mimic the intestinal epithelium.[8][9] Crucially, they express a variety of active transporters, including efflux pumps like P-glycoprotein (P-gp), and form tight junctions that regulate paracellular transport.[6][10] This assay can therefore distinguish between passive diffusion, active uptake, and active efflux, providing a more nuanced and predictive assessment of in vivo absorption.[11]

Alternative Tier 2: Assessing Blood-Brain Barrier Permeability with MDCK-MDR1 Assay

If the therapeutic target for this compound is within the central nervous system (CNS), assessing its ability to cross the blood-brain barrier (BBB) is critical. The MDCK-MDR1 permeability assay is specifically designed for this purpose.

  • Causality: Madin-Darby Canine Kidney (MDCK) cells are transfected with the human MDR1 gene, causing them to overexpress the P-gp efflux pump, a key component of the BBB.[12][13][14][15] This model is an excellent tool for identifying compounds that are substrates of P-gp and are therefore likely to be actively effluxed from the brain, limiting their CNS exposure.[13][14]

The following sections will provide detailed protocols for the PAMPA and Caco-2 assays as a comprehensive approach for oral drug candidate evaluation.

Experimental Protocols & Methodologies

Tier 1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive diffusion of this compound.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (matching the filter plate)

  • Lecithin (e.g., from soybean, dissolved in dodecane at 1-2% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • High and low permeability control compounds (e.g., Metoprolol and Atenolol, respectively)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution (Lecithin in Dodecane) coat_membrane Coat Filter Plate Membrane with Lipid prep_lipid->coat_membrane prep_donor Prepare Donor Solution (Test Compound in PBS/DMSO) add_donor Add Donor Solution to Filter Plate prep_donor->add_donor prep_acceptor Prepare Acceptor Solution (PBS/DMSO) add_acceptor Add Acceptor Solution to Acceptor Plate prep_acceptor->add_acceptor coat_membrane->add_donor assemble_plate Assemble Sandwich (Donor on Acceptor) add_acceptor->assemble_plate add_donor->assemble_plate incubate Incubate with Shaking (e.g., 4-18 hours) assemble_plate->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound (LC-MS/MS or UV-Vis) disassemble->quantify calculate Calculate Permeability (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of this compound and control compounds in DMSO.

    • Prepare the donor solution by diluting the stock solution to a final concentration of 100 µM in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the artificial membrane.[16]

    • The acceptor solution is PBS (pH 7.4) with the same percentage of DMSO as the donor solution.

  • Membrane Coating:

    • Carefully apply 5 µL of the lecithin-dodecane solution to the filter of each well in the 96-well filter plate. Allow it to impregnate the membrane for 5-10 minutes. This step is critical as it forms the artificial lipid barrier.[4]

  • Assay Assembly and Incubation:

    • Add 300 µL of the acceptor solution to each well of the 96-well acceptor plate.

    • Add 150 µL of the donor solution to each well of the lipid-coated filter plate.

    • Carefully place the filter plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature (25°C) for 4 to 18 hours on a plate shaker.[4][17]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Analyze the concentration of the compound in each sample using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA] / [Ceq])

Where:

  • VD = Volume of the donor well (cm³)

  • VA = Volume of the acceptor well (cm³)

  • A = Area of the membrane (cm²)

  • t = Incubation time (s)

  • [CA] = Compound concentration in the acceptor well at time t

  • [Ceq] = Equilibrium concentration, calculated as ([CD]VD + [CA]VA) / (VD + VA)

Data Interpretation Table:

Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected in vivo Absorption
< 1Low< 20%
1 - 10Medium20 - 80%
> 10High> 80%

This table provides a general guideline. Classification boundaries can vary between laboratories.

Tier 2 Protocol: Caco-2 Bidirectional Permeability Assay

This protocol determines both passive and active transport mechanisms.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Lucifer yellow

  • Transepithelial Electrical Resistance (TEER) meter

  • Control compounds: Atenolol (low permeability), Metoprolol (high permeability), and a known P-gp substrate like Digoxin.

  • Optional: P-gp inhibitor (e.g., Verapamil)

Workflow Diagram:

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_validation Monolayer Integrity Validation cluster_transport Transport Experiment (Bidirectional) cluster_analysis_caco2 Analysis & Interpretation seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21 Days (Medium change every 2-3 days) seed_cells->culture_cells measure_teer Measure TEER (>200 Ω·cm²) culture_cells->measure_teer ly_flux Lucifer Yellow Flux (<1% per hour) measure_teer->ly_flux prep_dosing Prepare Dosing Solutions (in HBSS) ly_flux->prep_dosing wash_monolayer Wash Monolayer with HBSS prep_dosing->wash_monolayer add_dosing_ap A→B: Add Compound to Apical Side wash_monolayer->add_dosing_ap add_dosing_bl B→A: Add Compound to Basolateral Side wash_monolayer->add_dosing_bl incubate_transport Incubate at 37°C (e.g., 2 hours) add_dosing_ap->incubate_transport add_dosing_bl->incubate_transport sample_receiver Sample from Receiver Compartment incubate_transport->sample_receiver quantify_caco2 Quantify Compound (LC-MS/MS) sample_receiver->quantify_caco2 calc_papp Calculate Papp (A→B & B→A) quantify_caco2->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er interpret Interpret Data calc_er->interpret

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Step-by-Step Methodology:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the culture medium every 2-3 days. This extended culture period is essential for the cells to differentiate and form a polarized monolayer with tight junctions.[8][10]

  • Monolayer Integrity Check (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. A TEER value >200 Ω·cm² generally indicates a confluent monolayer.[12][18] Wells not meeting this criterion should be excluded.

    • Concurrently, perform a Lucifer yellow flux assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after incubation. A flux of <1% per hour confirms the integrity of the tight junctions.[3][10] This step is a critical quality control to ensure that observed permeability is not due to leaks in the monolayer.[19]

  • Transport Experiment:

    • Gently wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

    • Prepare the dosing solution of this compound (e.g., at 10 µM) in HBSS. For the apical-to-basolateral (A→B) transport, use HBSS at pH 6.5 in the apical side to mimic the acidic environment of the upper small intestine, and HBSS at pH 7.4 in the basolateral side.

    • For A→B transport: Add the dosing solution to the apical (upper) compartment and fresh HBSS to the basolateral (lower) compartment.

    • For B→A transport: Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]

    • At the end of the incubation, collect samples from the receiver compartments for analysis. Also, collect a sample from the initial donor solution.

  • Sample Analysis:

    • Quantify the compound concentration in all samples using a validated LC-MS/MS method.

Data Analysis:

The apparent permeability (Papp) for each direction is calculated as:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = Rate of compound appearance in the receiver compartment (mol/s)

  • A = Surface area of the Transwell® membrane (cm²)

  • C₀ = Initial concentration in the donor compartment (mol/cm³)

Efflux Ratio (ER):

The efflux ratio is a key indicator of active efflux.[10][11] It is calculated as:

ER = Papp (B→A) / Papp (A→B)

Data Interpretation and Trustworthiness:

  • Percent Recovery: Calculate the mass balance to ensure the compound is not significantly binding to the plate or being metabolized by the cells. Recovery should ideally be between 80-120%. Low recovery can complicate the interpretation of permeability data.[11]

  • Interpreting the Efflux Ratio:

    • ER ≈ 1: Suggests permeability is primarily due to passive diffusion.

    • ER ≥ 2: Indicates that the compound is a substrate for an active efflux transporter, such as P-gp.[10][11] This is a critical finding, as it may limit oral bioavailability.

    • ER < 0.5: May suggest the involvement of an active uptake transporter.

Summary Table for Caco-2 Data Interpretation:

Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)InterpretationImplication for Oral Bioavailability
> 10< 2High Permeability, Passive TransportLikely High
> 10≥ 2High Permeability, Active EffluxVariable; may be limited by efflux
1 - 10< 2Moderate Permeability, Passive TransportLikely Moderate
1 - 10≥ 2Moderate Permeability, Active EffluxLikely Low to Moderate
< 1AnyLow PermeabilityLikely Low

Concluding Remarks

Assessing the cell permeability of a new chemical entity like this compound is a cornerstone of preclinical drug development. By employing a tiered approach starting with the high-throughput PAMPA assay and progressing to the mechanistic Caco-2 cell model, researchers can efficiently and accurately characterize a compound's absorption potential. The causality-driven protocols and self-validating checks described herein are designed to produce reliable, interpretable data, enabling informed decisions in the optimization of lead candidates.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Ghaffarian, R., et al. (2020). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 60(11), 5399-5413. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Ghaffarian, R., et al. (2020). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. Retrieved from [Link]

  • van den Bogaart, G., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols, 17(10), 2236-2266. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Ghaffarian, R., et al. (2020). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ePrints Soton - University of Southampton. Retrieved from [Link]

  • DDUDundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube. Retrieved from [Link]

  • (2025, April 16). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Retrieved from [Link]

  • Kell, D. B., & Dobson, P. D. (2016). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 4, e2595. Retrieved from [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Łobacz, A., et al. (2019). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Journal of Clinical Medicine, 8(10), 1637. Retrieved from [Link]

  • Nagayasu, H., et al. (2020). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Pharmaceutical Research, 37(1), 16. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug permeability. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling and Storage of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and Risk Assessment

A comprehensive risk assessment is paramount before commencing any work with 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid. The primary hazards are inferred from its functional groups:

  • Sulfonamide Moiety : The sulfonamide group is a well-known structural alert in medicinal chemistry. While many sulfonamide-containing drugs are safe, this class is associated with potential hypersensitivity and allergic reactions in some individuals.[1][2] In a laboratory setting, this translates to a risk of skin sensitization or respiratory irritation upon repeated exposure, particularly to the powdered form.

  • Sulfoxide Group : The methylsulfinyl group is structurally similar to dimethyl sulfoxide (DMSO), a common laboratory solvent known for its ability to penetrate the skin and facilitate the absorption of other substances.[3] This property necessitates caution, as the target compound could potentially carry any surface contaminants through the skin and into the bloodstream. While the toxicological properties of this specific molecule have not been fully investigated, it is prudent to minimize skin contact.[4] A Safety Data Sheet for the related compound DL-Methionine sulfoxide indicates that it is not classified as hazardous, suggesting that the methylsulfinyl butanoic acid portion of the molecule may have a low order of acute toxicity.[5]

  • Amino Acid Backbone : As a derivative of an amino acid, the compound may be susceptible to degradation under improper storage conditions, such as exposure to moisture, light, or extreme temperatures. Some amino acids are known to be hygroscopic, meaning they can absorb moisture from the air, which can affect their stability and handling characteristics.[6][7][8][9]

  • Physical Form : Assuming the compound is a solid powder, there is a potential for inhalation of airborne particles during handling, which could lead to respiratory tract irritation.

Inferred Hazard Classification:

Based on the analysis of its functional groups, the following GHS-style hazard warnings should be considered:

Hazard Statement (Inferred)Precautionary Statement (Inferred)Pictogram (Inferred)
May cause an allergic skin reaction.Avoid breathing dust/fume/gas/mist/vapors/spray.
Causes serious eye irritation.Wear protective gloves/protective clothing/eye protection/face protection.
May cause respiratory irritation.IF ON SKIN: Wash with plenty of water.
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDue to the presence of the sulfoxide group, standard nitrile gloves may not offer sufficient protection against potential skin penetration. It is highly recommended to use butyl rubber or fluoroelastomer gloves. If these are not available, double-gloving with nitrile gloves may offer a temporary, though less ideal, alternative. Always inspect gloves for integrity before use and wash the exterior before removal.
Body Laboratory CoatA standard, buttoned lab coat should be worn at all times. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.
Eyes & Face Safety Goggles or Face ShieldSafety glasses with side shields are the minimum requirement. For procedures involving the handling of powders or the potential for splashes, chemical splash goggles are mandatory. A full-face shield should be used when handling larger quantities or when there is a significant risk of splashing.
Respiratory Respirator (as needed)All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust. If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess Task Assess Task Select PPE Select PPE Assess Task->Select PPE Determine Risk Don PPE Don PPE Select PPE->Don PPE Perform Task Perform Task Don PPE->Perform Task Doff PPE Doff PPE Perform Task->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Storage and Handling Protocols

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring a safe laboratory environment.

Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)As an amino acid derivative, low temperatures will slow down potential degradation pathways.
Atmosphere Tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).The compound is likely hygroscopic due to the amino acid and sulfoxide moieties. A dry, inert atmosphere will prevent moisture absorption and potential degradation.
Light Amber vial or stored in the dark.Protection from light is a general best practice for complex organic molecules to prevent photochemical decomposition.
Location Store in a designated, well-ventilated, and secure area. Do not store on open benches.This prevents accidental spills and unauthorized access.

Handling Procedures:

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Weighing : When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.

  • Dissolving : If preparing solutions, add the solid to the solvent slowly to avoid splashing. Due to the sulfoxide group, be aware that the compound may facilitate the absorption of the chosen solvent through the skin.

  • Incompatibilities : Avoid contact with strong oxidizing agents, which could potentially oxidize the sulfoxide to a sulfone. Sulfonamides can be incompatible with polyionic solutions.[4] Keep away from strong acids and bases, which could hydrolyze the sulfonamide or react with the carboxylic acid.

  • Post-Handling : After handling, decontaminate the work area and any equipment used. Dispose of all contaminated materials as outlined in the Waste Disposal section.

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or accidental exposure.

Spill Response:

Spill_Response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Assess Spill Assess Spill Alert Others->Assess Spill Small Spill Small Spill Assess Spill->Small Spill Contained & Manageable Large Spill Large Spill Assess Spill->Large Spill Uncontained or Hazardous Clean Up Clean Up Small Spill->Clean Up Contact EHS Contact EHS Large Spill->Contact EHS Decontaminate Area Decontaminate Area Clean Up->Decontaminate Area Contact EHS->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

  • Small Spill (Solid) :

    • Wearing appropriate PPE, gently sweep up the material to avoid creating dust.

    • Place the spilled material into a clearly labeled, sealed container for hazardous waste.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the same waste container.

  • Small Spill (Solution) :

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Place the absorbent material into a labeled, sealed container for hazardous waste.

    • Wipe down the spill area with a suitable solvent, followed by soap and water.

  • Large Spill :

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the contaminated area until EHS personnel have deemed it safe.

Emergency First Aid Procedures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[12][13]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, begin artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste : Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste : Collect all solutions containing the compound in a labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route : All waste must be disposed of through your institution's hazardous waste management program. Do not pour any waste down the drain or dispose of it in the regular trash.[3][14][15][16]

Conclusion

While this compound may not be classified as acutely toxic based on the analysis of its components, its unique chemical structure warrants a cautious and well-informed approach to its handling and storage. By adhering to the principles of hazard assessment, consistent use of appropriate PPE, and strict adherence to handling and disposal protocols, researchers can safely work with this compound while maintaining the integrity of their experiments. The causality behind these recommendations is rooted in the known chemical and toxicological properties of sulfonamides, sulfoxides, and amino acids. This self-validating system of protocols is designed to minimize risk and promote a culture of safety in the laboratory.

References

  • Navigating the Safety of DMSO: Best Practices for Handling and Use. (n.d.). Gaylord Chemical. Retrieved January 15, 2026, from [Link]

  • DIMETHYL SULFOXIDE (DMSO) - University of Waterloo. (n.d.). Retrieved January 15, 2026, from [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington. Retrieved January 15, 2026, from [Link]

  • Material Safety Data Sheet - Dimethyl Sulfoxide. (n.d.). eviQ. Retrieved January 15, 2026, from [Link]

  • Sulfonamides and Sulfonamide Combinations*. (n.d.). Louisiana Department of Health. Retrieved January 15, 2026, from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved January 15, 2026, from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved January 15, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Molecular Diversity. Retrieved January 15, 2026, from [Link]

  • What to do in a chemical emergency. (2024). GOV.UK. Retrieved January 15, 2026, from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved January 15, 2026, from [Link]

  • SAFETY DATA SHEET - DL-Methionine sulfoxide. (2025). Thermo Fisher Scientific. Retrieved January 15, 2026, from [Link]

  • Sulfonamides. (2024). YouTube. Retrieved January 15, 2026, from [Link]

  • Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. (2017). PubMed. Retrieved January 15, 2026, from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. (2005). ACS Publications. Retrieved January 15, 2026, from [Link]

  • The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. (2019). NIH. Retrieved January 15, 2026, from [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved January 15, 2026, from [Link]

  • Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. (2005). PubMed. Retrieved January 15, 2026, from [Link]

Sources

Application Notes &amp; Protocols: Leveraging Butanoic Acid Derivatives in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Challenge of Butanoic Acid

Butanoic acid, a four-carbon short-chain fatty acid (SCFA) also known as butyrate, is a pivotal metabolite produced by the gut microbiota through the fermentation of dietary fibers.[1][2] Its significance extends far beyond gut health; butyrate is a potent histone deacetylase (HDAC) inhibitor, a class of molecules that can modulate gene expression.[3][4] This activity gives butyrate a wide range of therapeutic possibilities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][3][5][6]

However, the direct clinical application of butanoic acid is severely hampered by significant biopharmaceutical challenges. These include its rapid metabolism in the gut and liver, poor oral bioavailability, low potency requiring high doses, and a notoriously unpleasant odor and taste.[7] To overcome these limitations, researchers have turned to butanoic acid derivatives, employing them in sophisticated drug delivery strategies to unlock their full therapeutic potential.

This guide provides an in-depth exploration of two primary strategies for harnessing butanoic acid derivatives: prodrug design and nanoformulation. It offers detailed scientific rationale, step-by-step experimental protocols, and data interpretation guidelines for researchers, scientists, and drug development professionals.

Section 1: Prodrug Strategies for Enhanced Bioavailability and Targeted Delivery

A prodrug is an inactive or less active molecule that is converted into an active drug within the body, typically through enzymatic or chemical hydrolysis. This strategy is exceptionally well-suited for butanoic acid, allowing for the creation of derivatives that mask its undesirable properties while improving its pharmacokinetic profile.

Scientific Rationale

The core principle behind a butanoic acid prodrug is to chemically modify the carboxylic acid group, thereby increasing lipophilicity and preventing rapid metabolism. An ester linkage is commonly used, connecting one or more butyrate molecules to a carrier or to each other. For instance, tributyrin is a triglyceride prodrug composed of a glycerol backbone esterified with three butyrate molecules.[8] Once absorbed and inside the body, cellular enzymes, particularly esterases, cleave these bonds, releasing active butyrate at the target site.[9]

This approach offers several key advantages:

  • Improved Bioavailability: By masking the hydrophilic carboxyl group, the prodrug can more easily cross biological membranes, leading to increased systemic uptake.[7]

  • Masked Odor and Taste: Esterification eliminates the foul odor and taste associated with free butanoic acid.[7]

  • Sustained Release: The rate of enzymatic cleavage can be controlled, leading to a prolonged release of butyrate and maintaining therapeutic concentrations over time.

  • Enhanced Potency: Delivering butyrate more efficiently to target cells can result in greater potency compared to administering the free acid.[10][11] Pivaloyloxymethyl butyrate (AN-9) is an example of an acyloxyalkyl ester prodrug that has shown greater potency than butyric acid in preclinical studies.[10][11]

Visualization: Prodrug Activation Mechanism

The following diagram illustrates the enzymatic activation of a generic butanoic acid prodrug, such as tributyrin, releasing the active butyrate molecules.

Prodrug_Activation cluster_systemic Systemic Circulation / Target Cell Prodrug Butanoic Acid Prodrug (e.g., Tributyrin) Enzymes Cellular Esterases (Lipases) Prodrug->Enzymes Hydrolysis Active_Butyrate Active Butanoic Acid (Butyrate) Enzymes->Active_Butyrate Releases Target HDAC Inhibition & Therapeutic Effects Active_Butyrate->Target

Caption: Enzymatic cleavage of a butanoic acid prodrug by cellular esterases to release the active therapeutic agent.

Protocol 1: Synthesis of a Butanoic Acid Prodrug (Tributyrin)

This protocol describes a general esterification method for synthesizing tributyrin from glycerol and an excess of a butanoic acid derivative (butyryl chloride) using a catalyst.

Materials:

  • Glycerol

  • Butyryl chloride

  • Pyridine (as catalyst and acid scavenger)

  • Dichloromethane (DCM, as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve glycerol (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: Cool the solution in an ice bath. Slowly add pyridine (3.3 equivalents) followed by the dropwise addition of butyryl chloride (3.3 equivalents).

    • Scientific Rationale: The reaction is performed at 0°C to control the exothermic reaction between the acid chloride and the alcohol. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Scientific Rationale: The acid wash removes excess pyridine, the bicarbonate wash removes unreacted butyryl chloride and butanoic acid, and the brine wash removes residual water. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
  • Purification & Characterization: a. Purify the resulting crude oil (tributyrin) using column chromatography (silica gel, hexane:ethyl acetate gradient). b. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Section 2: Formulation in Lipid-Based Nanocarriers

Incorporating butanoic acid derivatives into nanocarriers, such as Solid Lipid Nanoparticles (SLNs), is another powerful strategy.[12] SLNs are colloidal carriers made from lipids that are solid at room and body temperature.[12][13] Derivatives like tributyrin, which are liquid lipids, can be blended with solid lipids to form Nanostructured Lipid Carriers (NLCs), which offer improved drug loading and stability.[14]

Scientific Rationale

This approach encapsulates the active agent within a biocompatible lipid matrix, offering several advantages:

  • High Drug Loading: Using a butanoic acid derivative like tributyrin as a liquid lipid component can create imperfections in the solid lipid crystal lattice, providing more space to accommodate the drug and increasing encapsulation efficiency.[14]

  • Controlled Release: The solid lipid matrix protects the drug from degradation and controls its release, which can be sustained over an extended period.[15]

  • Improved Stability: The solid matrix of SLNs minimizes the mobility of the encapsulated drug, reducing leakage and improving shelf-life compared to liquid-based carriers like emulsions.

  • Biocompatibility: SLNs are typically formulated with biodegradable and biocompatible lipids, reducing the risk of toxicity.[12][13]

Visualization: SLN Formulation Workflow

The following diagram outlines the high-shear homogenization and ultrasonication method for preparing drug-loaded Solid Lipid Nanoparticles.

SLN_Workflow Lipid_Phase Lipid Phase (Solid Lipid + Butyrate Derivative + Drug) Heat1 Heat to ~75°C Lipid_Phase->Heat1 Aqueous_Phase Aqueous Phase (Water + Surfactant) Heat2 Heat to ~75°C Aqueous_Phase->Heat2 Mixing Add Aqueous Phase to Lipid Phase Heat1->Mixing Heat2->Mixing Homogenization High-Shear Homogenization (Forms Coarse Emulsion) Mixing->Homogenization Ultrasonication Probe Ultrasonication (Reduces Particle Size) Homogenization->Ultrasonication Cooling Cool in Ice Bath (Lipid Solidification) Ultrasonication->Cooling Final_SLN SLN Dispersion Cooling->Final_SLN

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using a hot homogenization technique.

Protocol 2: Preparation of Butyrate-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol details the preparation of SLNs using a hot high-pressure homogenization (HPH) technique, a scalable and widely used method.[12][13][15]

Materials:

  • Solid Lipid: Glyceryl behenate (e.g., Compritol® 888 ATO)

  • Liquid Lipid (Butyrate Derivative): Tributyrin

  • Drug: A model hydrophobic drug (e.g., Curcumin)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Purified water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or probe sonicator

Procedure:

  • Preparation of Phases: a. Lipid Phase: Accurately weigh the glyceryl behenate, tributyrin, and the model drug. Heat them in a beaker to approximately 5-10°C above the melting point of the solid lipid (around 75-80°C) until a clear, uniform liquid is formed. b. Aqueous Phase: In a separate beaker, dissolve the Polysorbate 80 in purified water and heat to the same temperature as the lipid phase.

    • Scientific Rationale: Heating both phases to the same temperature prevents premature solidification of the lipid upon mixing. Polysorbate 80 acts as a surfactant to emulsify the lipid in the water and stabilize the final nanoparticles.
  • Formation of Pre-emulsion: Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.

  • Homogenization/Sonication: a. Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles or to probe ultrasonication for 5-10 minutes.

    • Scientific Rationale: This high-energy step breaks down the coarse emulsion droplets into the nano-size range (typically 10-1000 nm).[16]
  • Cooling and Solidification: Transfer the resulting hot nanoemulsion to an ice bath and stir gently until it cools down to room temperature. This process allows the lipid droplets to solidify and form the SLNs.

  • Storage: Store the final SLN dispersion at 4°C for further characterization.

Section 3: Characterization and In Vitro Evaluation

Thorough characterization is essential to ensure the quality, stability, and efficacy of any drug delivery system.[17][18][19] This section outlines key protocols for analyzing the physicochemical properties and in vitro performance of butanoic acid derivative formulations.

Protocol 3: Physicochemical Characterization of Nanoparticles

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS).[18][20]

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate.

  • Interpretation:

    • Particle Size: Typically desired in the range of 100-300 nm for systemic drug delivery to avoid rapid clearance.[21]

    • PDI: A value below 0.3 indicates a narrow, homogeneous particle size distribution, which is considered acceptable for lipid-based nanocarriers.[15]

    • Zeta Potential: A value of ±30 mV or greater suggests good colloidal stability due to strong electrostatic repulsion between particles.[15]

B. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Technique: High-Performance Liquid Chromatography (HPLC) combined with ultrafiltration.

  • Procedure:

    • Separate the free, unencapsulated drug from the SLNs using an ultrafiltration device (e.g., Amicon® Ultra centrifugal filters with an appropriate molecular weight cut-off).

    • Collect the filtrate containing the free drug.

    • Disrupt the SLNs retained on the filter by adding a suitable solvent (e.g., methanol or ethanol) to release the encapsulated drug.

    • Quantify the drug concentration in both the filtrate (free drug) and the disrupted SLN solution (total drug) using a validated HPLC method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Data Summary: Expected Nanoparticle Characteristics

The table below summarizes typical physicochemical properties for a well-formulated SLN system designed for butanoic acid derivative delivery.

ParameterSymbolTypical ValueSignificance
Particle Size (Z-Average)d.nm100 - 300 nmInfluences circulation time, cellular uptake, and biodistribution[15][16]
Polydispersity IndexPDI< 0.3Indicates homogeneity of the nanoparticle population[15]
Zeta Potentialζ (mV)> |±30 mV|Predicts long-term colloidal stability[15]
Encapsulation EfficiencyEE (%)> 80%High efficiency ensures sufficient drug delivery[15]
Protocol 4: In Vitro Drug Release Study

This protocol uses the dialysis bag method to simulate the release of the drug from the SLNs into a physiological medium.[22][23][24]

Materials:

  • Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO).

  • Release medium: Phosphate Buffered Saline (PBS), pH 7.4, potentially with a small percentage of a surfactant like Tween 80 to maintain sink conditions for hydrophobic drugs.

  • SLN dispersion and a control solution of the free drug.

  • Shaking water bath or incubator set to 37°C.

Procedure:

  • Membrane Preparation: Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Sample Loading: Pipette a known volume (e.g., 2 mL) of the SLN dispersion into the dialysis bag and securely seal both ends.

  • Release Study: a. Place the sealed bag into a vessel containing a larger, known volume (e.g., 100 mL) of the release medium.

    • Scientific Rationale: The large volume of external medium ensures "sink conditions," where the concentration of the released drug remains low, preventing saturation and allowing the release to be driven by the concentration gradient.[22] b. Place the entire setup in a shaking incubator at 37°C.
  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium outside the bag.

  • Volume Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.[23]

  • Analysis: Quantify the concentration of the drug in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a release profile. Compare the release from the SLN formulation to that of the free drug solution. A sustained release profile is expected for the SLN formulation.[15]

Conclusion and Future Outlook

The use of butanoic acid derivatives, either as prodrugs or within nanoformulations, represents a highly effective strategy to overcome the inherent biopharmaceutical challenges of this promising therapeutic agent. Prodrug approaches enhance bioavailability and patient compliance, while lipid nanoparticle systems offer controlled release and protection from degradation. The protocols detailed in this guide provide a robust framework for the synthesis, formulation, and evaluation of these advanced drug delivery systems.

Future research will likely focus on developing "smart" delivery systems that combine these strategies. For example, a butanoic acid prodrug could be encapsulated within targeted nanoparticles that release their payload only in response to specific physiological triggers, such as the pH of a tumor microenvironment or the presence of specific enzymes. Such multi-faceted systems hold the key to unlocking the full clinical potential of butanoic acid and its derivatives in treating a wide range of diseases.

References

  • Avni, O., & Sagi, A. (2000). Novel anticancer prodrugs of butyric acid. 2. PubMed. [Link]

  • Carducci, M. A., et al. (2002). A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. PubMed. [Link]

  • Carducci, M. A., et al. (2002). A Phase I Study of Pivaloyloxymethyl Butyrate, a Prodrug of the Differentiating Agent Butyric Acid, in Patients with Advanced Solid Malignancies. AACR Journals. [Link]

  • Gore, S., et al. (2002). Phase I study of the orally administered butyrate prodrug, tributyrin, in patients with solid tumors. PubMed. [Link]

  • Various Authors. (n.d.). Dialysis membrane methods for in vitro drug release test of particulate... ResearchGate. [Link]

  • Various Authors. (n.d.). An investigation on the use of tributyrin nanoemulsions for docetaxel delivery. ResearchGate. [Link]

  • Various Authors. (n.d.). Butyrate Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • Paiva-Santos, A. C., et al. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. [Link]

  • Patsnap. (n.d.). Dynamic Light Scattering for Efficient Drug Delivery Systems. Patsnap Eureka. [Link]

  • BMS Clinic. (2024). Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health. BMS Clinic. [Link]

  • Hettich, T., et al. (2020). An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. NIH. [Link]

  • MDPI. (n.d.). Special Issue : Advances in Characterization Methods for Drug Delivery Systems. MDPI. [Link]

  • Cvijić, S., et al. (2011). The reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions. SciSpace. [Link]

  • Various Authors. (n.d.). Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications. ResearchGate. [Link]

  • Various Authors. (n.d.). (A) Characterization using DLS measurements, drug loading, and... ResearchGate. [Link]

  • Gerunov, T., et al. (2022). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. KoreaScience. [Link]

  • Some, D. (2016). Robust and Repeatable Nanoparticle Drug Delivery Characterization with FFF–MALS–DLS. LCGC. [Link]

  • Gerunov, T., et al. (2022). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. NIH. [Link]

  • Extrapolate. (2024). Butyric Acid Derivatives: Paving the Path for New Health Discoveries. Extrapolate. [Link]

  • Wyatt Technology. (n.d.). WP2605: Nanoparticle drug delivery characterization with FFF-MALS-DLS. Wyatt Technology. [Link]

  • Market Research Future. (2025). Beyond the Lab: How Butyric Acid Derivatives are Powering Health, Industry, and Innovation. BriefingWire. [Link]

  • Chirio, D., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. [Link]

  • Astbury, S., & Corfe, B. (2012). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. Semantics Scholar. [Link]

  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. PubMed. [Link]

  • Sodano, F., et al. (2025). A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Al-Hossaini, A. M., et al. (2024). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. MDPI. [Link]

  • Nudelman, A., et al. (2001). Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity. Journal of Medicinal Chemistry. [Link]

  • Biomedical Research Bulletin. (2024). Basics of Solid Lipid Nanoparticles Formulation. Biomedical Research Bulletin. [Link]

  • Kumpova, K., et al. (2024). Microbiota-Driven Strategies for Managing IBD-Associated Risks: From Infections to Mental Health. MDPI. [Link]

  • Astbury, S., & Corfe, B. (2012). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. ResearchGate. [Link]

  • Mehnert, W., & Mäder, K. (2001). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. NIH. [Link]

  • Shah, B., et al. (2013). Formulation Considerations and Applications of Solid Lipid Nanoparticles. AAPS. [Link]

  • Wu, J., et al. (2024). A Review of Nutritional Regulation of Intestinal Butyrate Synthesis: Interactions Between Dietary Polysaccharides and Proteins. MDPI. [Link]

  • Ser-Butyrate Study Group. (2024). A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. Nature Biomedical Engineering. [Link]

  • NOOH. (2022). Synthesis of butyric acid (Smell of rancid cheese & vomit). Sulfochromic method. YouTube. [Link]

  • Various Authors. (2024). Nanoparticle-mediated sodium butyrate delivery for repairing hypoxic-ischemic brain injury in premature infants. PubMed Central. [Link]

  • Li, Y., et al. (2021). Bioinspired butyrate-functionalized nanovehicles for targeted oral delivery of biomacromolecular drugs. PubMed. [Link]

  • Gagliardi, A., et al. (2021). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. [Link]

  • Dadparvar, M., et al. (2024). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. [Link]

Sources

Troubleshooting & Optimization

Addressing solubility challenges of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on "4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid"

Researchers investigating novel compounds may occasionally work with molecules that have limited publicly available data. "this compound" is one such compound with sparse characterization in scientific literature. However, its structure, containing a carboxylic acid and a sulfoxide moiety, suggests it belongs to a class of weakly acidic molecules with predictable solubility behaviors.

To provide a robust and scientifically grounded guide, this document will use Sulindac as a well-characterized, structurally analogous model compound. Sulindac, a non-steroidal anti-inflammatory drug, possesses a carboxylic acid and a methylsulfinyl group, presenting similar pH-dependent solubility challenges. The principles and methodologies detailed herein for Sulindac are directly applicable to "this compound" and other similar research compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, a sulfonyl-containing butanoic acid derivative, poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A1: Your compound is likely a weak acid. The primary reason for its low solubility in neutral buffers is that at this pH, a significant portion of the molecule exists in its non-ionized, neutral form. The carboxylic acid group (-COOH) is not fully deprotonated to the more soluble carboxylate form (-COO⁻). The neutral form of the molecule is more prone to self-association and precipitation from the aqueous solution. The pKa of the carboxylic acid group in such molecules is typically in the range of 3.5 to 4.5. According to the Henderson-Hasselbalch equation, for a compound to be 99% ionized and thus highly soluble, the buffer pH should be at least 2 units above its pKa.

Q2: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "antisolvent precipitation." Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). When a concentrated DMSO stock is introduced into an aqueous buffer (the "antisolvent"), the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system. This rapid decrease in solubility causes the compound to crash out of solution as a solid precipitate. The key is to manage the transition from a high-solubility organic solvent to a low-solubility aqueous environment carefully.

Q3: Can I simply heat the solution to dissolve my compound?

A3: While gentle heating can sometimes increase the rate of dissolution and solubility, it is generally not recommended as a primary strategy without further investigation. For sulfoxide-containing compounds like Sulindac and likely "this compound," excessive heat can lead to chemical degradation, including oxidation or reduction of the sulfoxide group. Always assess the thermal stability of your compound before employing heat. A better first approach is to optimize the formulation using pH modification or co-solvents.

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: Compound Precipitates in PBS (pH 7.4) During Preparation
  • Underlying Cause: The pH of the buffer is too close to the pKa of the compound, leading to insufficient ionization and low solubility.

  • Solution Workflow: pH Modification

    This strategy involves preparing a concentrated stock solution at a basic pH where the compound is fully ionized and soluble, and then carefully neutralizing it to the desired final pH.

    Experimental Protocol: pH-Shift Method

    • Initial Solubilization: Weigh the required amount of your compound. Instead of adding it directly to PBS, first dissolve it in a small volume of a basic solution, such as 0.1 M NaOH. Titrate slowly until the solid is fully dissolved. At this high pH (typically >10), the carboxylic acid group is fully deprotonated to the highly soluble carboxylate anion.

    • Buffering and Dilution: Add your chosen buffer concentrate (e.g., 10x PBS) to the basic solution.

    • pH Adjustment: While stirring continuously, slowly add a dilute acid (e.g., 0.1 M HCl) to titrate the pH down to your target of 7.4. The presence of the buffer will help control the pH transition.

    • Final Volume Adjustment: Add water (q.s.) to reach the final desired concentration and volume.

    • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates that may have formed.

    Trustworthiness Check: This protocol includes a final filtration step. If significant solid material is collected on the filter, it indicates that the final concentration is still above the thermodynamic solubility limit at pH 7.4, even with this preparation method. You may need to lower the final concentration or explore co-solvents.

    Logical Workflow for pH Modification

    G A Start: Compound Powder B Dissolve in small volume of 0.1 M NaOH A->B C Is the compound fully dissolved? B->C D Add buffer concentrate (e.g., 10x PBS) C->D  Yes I Add more 0.1 M NaOH in small increments C->I No E Slowly titrate with 0.1 M HCl to target pH (e.g., 7.4) D->E F Adjust to final volume with H2O E->F G Filter through 0.22 µm filter F->G H Success: Soluble Aqueous Solution G->H I->B

    Caption: Workflow for preparing solutions using the pH-shift method.

Problem 2: Need to Prepare a Higher Concentration Solution Than Achievable by pH Alone
  • Underlying Cause: The intrinsic solubility of the compound at the target pH is too low for the desired experimental concentration.

  • Solution Workflow: Utilizing Co-solvents

    Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

    Recommended Co-solvents and Concentration Ranges

    Co-solventTypical Starting Concentration (% v/v)Maximum Recommended (% v/v) for Cell-Based AssaysMechanism of Action
    DMSO 1 - 5%< 0.5 - 1%Disrupts water's hydrogen bond network, reducing solvent polarity.
    Ethanol 5 - 10%< 1%Provides a less polar environment for the solute.
    PEG 400 10 - 20%Varies, generally low toxicityCreates a more favorable hydrophobic environment for the drug molecule.
    Propylene Glycol 10 - 20%Varies, check cell line toleranceSimilar to PEG 400, reduces the polarity of the solvent system.

    Experimental Protocol: Co-solvent Formulation

    • Prepare Co-solvent/Buffer Mixture: First, prepare the final buffer solution containing the desired percentage of the co-solvent. For example, to make 100 mL of PBS with 10% Ethanol, mix 10 mL of absolute ethanol with 90 mL of PBS.

    • Direct Dissolution: Add the compound powder directly to the co-solvent/buffer mixture.

    • Facilitate Dissolution: Use a vortex mixer and gentle sonication in a water bath to aid dissolution. Avoid excessive heating.

    • pH Check and Adjustment: After the compound is dissolved, check the pH of the solution. The addition of an acidic compound will lower the pH. Adjust back to the target pH (e.g., 7.4) using small amounts of a concentrated base (e.g., 1 M NaOH).

    • Filtration: Filter the final solution through a 0.22 µm syringe filter compatible with your chosen co-solvent (e.g., PTFE for organic solvents).

    Authoritative Grounding: The final concentration of organic solvents like DMSO should be kept to a minimum in biological experiments, as they can have independent effects on cells and proteins. It is crucial to have a vehicle control (buffer with the same co-solvent concentration but no compound) in all experiments.

Problem 3: Standard Co-solvents are Incompatible with the Experimental System
  • Underlying Cause: The experimental setup (e.g., live-cell imaging, certain enzymatic assays) is sensitive to organic solvents.

  • Solution Workflow: Cyclodextrin Encapsulation

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, forming an inclusion complex that is highly water-soluble.

    Experimental Protocol: Cyclodextrin Formulation

    • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

    • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., 10% w/v HP-β-CD in PBS).

    • Add Compound: Add the compound powder to the cyclodextrin solution.

    • Complexation: Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (e.g., 40°C) can sometimes accelerate this process if the compound is thermally stable.

    • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate contains the soluble compound-cyclodextrin complex.

    Decision Tree for Solubility Enhancement

    G A Start: Compound is insoluble in desired aqueous buffer B Is the final required pH flexible? A->B C Try pH-Shift Method: Dissolve at high pH, then neutralize B->C Yes F Are organic co-solvents (DMSO, EtOH) compatible with your assay? B->F No D Is the required concentration achieved? C->D E Success! D->E Yes D->F No G Prepare buffer with co-solvent (e.g., 5% EtOH, <1% DMSO) F->G Yes I Use Cyclodextrin (HP-β-CD) Formulation F->I No H Is the required concentration achieved? G->H H->E Yes H->I No I->H J Consider re-synthesis or structural modification of compound I->J If still fails

    Caption: Decision-making flowchart for selecting a solubility enhancement strategy.

References

  • Title: pH-dependent solubility of drugs Source: Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL: [Link]

  • Title: Sulindac Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Antisolvent Precipitation for the Production of Drug Nanoparticles Source: Thorat, A. A., & Dalvi, S. V. (2012). Chemical Engineering & Technology, 35(7), 1145-1156. URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) as a Solvent in Biomedical Research Source: Verheijen, M., et al. (2019). The AAPS Journal, 21(5), 95. URL: [Link]

  • Title: Polyethylene Glycol (PEG): A Versatile Polymer for Biomedical Applications Source: D'souza, A. A., & Shegokar, R. (2016). Expert Opinion on Drug Delivery, 13(9), 1257-1275. URL: [Link]

  • Title: Guidelines for the use and interpretation of assays for monitoring cell proliferation and cytotoxicity Source: Cree, I. A., et al. (2021). Nature Protocols, 16(11), 5087-5111. URL: [Link]

  • Title: Cyclodextrins Source: Szejtli, J. (1998). Chemical Reviews, 98(5), 1743-1754. URL: [Link]

Strategies to minimize side product formation in the synthesis of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Document ID: TSC-CHEM-442-01

Last Updated: January 15, 2026

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule, an N-protected derivative of methionine sulfoxide, is a valuable building block in medicinal chemistry and peptide synthesis. The synthetic route, typically a two-step process involving N-sulfonylation of L-methionine followed by selective oxidation of the thioether, is robust yet susceptible to specific side product formations that can complicate purification and reduce yields.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not only solutions but also the underlying mechanistic rationale to empower you to make informed decisions during your synthetic work.

General Synthetic Scheme

The primary synthetic route involves two key transformations starting from L-Methionine:

  • N-Sulfonylation: Reaction of the primary amine of L-methionine with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.

  • Selective Oxidation: Oxidation of the thioether side chain of the N-protected methionine to the target sulfoxide.

Synthetic_Pathway cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Selective Oxidation L-Methionine L-Methionine Intermediate N-Phenylsulfonyl-L-methionine L-Methionine->Intermediate  Benzenesulfonyl Chloride,  Aq. Base (e.g., NaOH)   Final_Product 4-(Methylsulfinyl)-2-... Intermediate->Final_Product  Oxidant (e.g., H₂O₂),  Controlled Temp.  

Caption: General two-step synthesis of the target compound.

Troubleshooting & FAQs

Q1: My final product is contaminated with a significant, more polar impurity. Mass spectrometry suggests it's my product + 16 amu. What is happening?

A1: This is the most common side product: over-oxidation to the sulfone.

The thioether group in methionine is highly susceptible to oxidation.[1][2] While the goal is to stop at the sulfoxide state, many common oxidants are strong enough to proceed to the sulfone, 4-(methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid.

Mechanism of Over-oxidation:

The oxidation proceeds stepwise. The initial oxidation forms the desired sulfoxide. However, the sulfur atom in the sulfoxide is still electron-rich and can be attacked by another equivalent of the oxidant to form the sulfone. This second step is often faster or as fast as the first, especially at elevated temperatures or with excess oxidant.

Oxidation_Pathway Thioether N-Protected Methionine (Thioether) Sulfoxide Target Product (Sulfoxide) Thioether->Sulfoxide +1 eq. Oxidant (Desired Path) Sulfone Side Product (Sulfone) Sulfoxide->Sulfone +1 eq. Oxidant (Side Reaction)

Caption: Desired oxidation to sulfoxide vs. over-oxidation to sulfone.

Preventative Strategies:

StrategyRationale & Details
Stoichiometry Control Use a precise amount of the oxidant, typically 1.0 to 1.1 equivalents. An excess dramatically increases the rate of sulfone formation.
Temperature Management Perform the oxidation at low temperatures (0 °C to -20 °C). This slows down both oxidation steps, but often disfavors the second oxidation more significantly.
Choice of Oxidant Milder oxidants are preferred. While reagents like m-CPBA or Oxone are effective, they can be too aggressive. Aqueous hydrogen peroxide (H₂O₂) is a common and controllable choice. Systems like dimethyl sulfoxide (DMSO) activated by HCl can also provide selective oxidation.[3]
Reaction Monitoring Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction immediately upon consumption of the starting material.

Recommended Protocol for Selective Oxidation:

  • Dissolve N-Phenylsulfonyl-L-methionine (1.0 eq.) in a suitable solvent (e.g., acetic acid or acetone/water mixture).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (1.05 eq.) dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir at 0-5 °C and monitor by TLC (e.g., using a 9:1 DCM:MeOH mobile phase) every 15 minutes.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a mild reducing agent like sodium sulfite or dimethyl sulfide until a peroxide test strip is negative.

  • Proceed with workup and purification.

Q2: I am observing two distinct spots/peaks for my final product in TLC/HPLC, both with the correct mass. What could be the cause?

A2: You have likely formed diastereomers.

When the prochiral sulfur atom of the thioether is oxidized, it becomes a new chiral center.[4][5] Since the starting L-methionine already has a chiral center at the alpha-carbon, the product is a mixture of two diastereomers: (2S, S_S)- and (2S, R_S)-4-(methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid.

  • (S,S)-Diastereomer

  • (S,R)-Diastereomer

These diastereomers have different physical properties and will typically resolve into two separate spots on TLC or peaks in HPLC. This is an expected outcome with most achiral oxidizing agents like H₂O₂.[4]

Management Strategies:

  • Accept the Mixture: For many applications, the diastereomeric mixture is used without separation.

  • Chromatographic Separation: If a single diastereomer is required, separation can often be achieved by careful column chromatography or preparative HPLC, though this can be challenging and costly.

  • Diastereoselective Oxidation: Advanced methods using chiral oxidants or catalysts can favor the formation of one diastereomer over the other, but these are often complex and substrate-specific.[6]

Q3: The yield of my initial N-sulfonylation step is low, and I have a lot of unreacted methionine. How can I improve this?

A3: Low yield in the N-sulfonylation step (a Schotten-Baumann reaction) is typically due to improper pH control or hydrolysis of the benzenesulfonyl chloride reagent.

The reaction requires a base to deprotonate the amine, making it nucleophilic, and to neutralize the HCl byproduct.[7][8] However, benzenesulfonyl chloride is also susceptible to hydrolysis by hydroxide ions, which competes with the desired reaction.[9]

Troubleshooting_Sulfonylation Problem Low Yield of Sulfonamide Cause 1: Reagent Hydrolysis Cause 2: Incomplete Reaction Solution1 Solution: Control pH Maintain pH 9-10. Use a pH meter. Add base and sulfonyl chloride slowly and simultaneously. Problem:cause1->Solution1  If pH is too high (>11) or reagent added too quickly Solution2 Solution2 Problem:cause2->Solution2  If pH is too low (<8) or insufficient base

Caption: Troubleshooting flowchart for the N-sulfonylation step.

Optimization Strategies:

  • Optimal pH Range: The key is to maintain a pH that is high enough to deprotonate the amine (pKa ~9.2) but not so high that it rapidly hydrolyzes the sulfonyl chloride. A pH range of 9-10 is generally optimal. Use a pH meter for accurate control.

  • Slow, Simultaneous Addition: Instead of adding all the base at once, add the benzenesulfonyl chloride and the aqueous base (e.g., 2M NaOH) dropwise and simultaneously from separate funnels, maintaining the pH within the target range.

  • Choice of Base: While NaOH is common, using a non-nucleophilic organic base in a biphasic system (e.g., triethylamine in DCM/water) can sometimes minimize hydrolysis. However, for amino acids, aqueous conditions are often necessary for solubility. Studies have shown high yields can be achieved in highly basic aqueous media (e.g., 1.0 M NaOH) for certain amines, suggesting the reaction kinetics can outcompete hydrolysis under specific conditions.[10]

  • Temperature: Run the reaction at a low temperature (0-10 °C) to slow the rate of sulfonyl chloride hydrolysis.

Q4: My product shows signs of racemization. How can I preserve the stereochemical integrity of the alpha-carbon?

A4: Racemization at the alpha-carbon can occur under harsh basic or high-temperature conditions, typically through the formation of an azlactone or direct enolization.

While sulfonamides are generally more resistant to racemization than N-acyl derivatives, it is not impossible.[11][12] The acidic proton at the alpha-carbon can be abstracted under strongly basic conditions, leading to a loss of stereochemistry. Heating N-acylated amino acids is also known to cause racemization.[11][13][14]

Preventative Measures:

Condition to ControlRecommendation
Base Strength/Amount During sulfonylation, avoid a large excess of strong base. Use just enough to drive the reaction (typically 2-2.5 equivalents). Weaker organic bases like N-methylmorpholine may be considered if compatible with the reaction.[15]
Temperature Avoid heating the reaction mixtures, especially under basic conditions. Perform both the sulfonylation and oxidation steps at or below room temperature.
Workup Conditions Neutralize the reaction mixture promptly and gently during workup. Avoid prolonged exposure to either strong acid or strong base.

References

  • Kameda, Y., Matsui, K., & Hotta, Y. (1960). Racemization of Acylated Amino Acids. YAKUGAKU ZASSHI, 80(5), 644-646. [Link]

  • King, J. F., & Rathore, R. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 80(1), 1-6. [Link]

  • Houghten, R. A., & Li, C. H. (1986). Selective oxidation and reduction of methionine residues in peptides and proteins by oxygen exchange between sulfoxide and sulfide. Journal of Biological Chemistry, 261(1), 66-70. [Link]

  • LibreTexts. (2023). Amine Reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Luo, S., & Levine, R. L. (2011). Methionine sulfoxide reductase A is a stereospecific methionine oxidase. Proceedings of the National Academy of Sciences, 108(26), 10491-10496. [Link]

  • Kim, G., & Gladyshev, V. N. (2007). The biological significance of methionine sulfoxide stereochemistry. Free Radical Biology and Medicine, 43(6), 987-998. [Link]

  • Wikipedia. (n.d.). Methionine sulfoxide. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Kumar, V., & Gladyshev, V. N. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. Journal of Biological Chemistry, 287(53), 44267-44277. [Link]

  • Wang, Y., et al. (2007). Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans. Journal of Molecular Biology, 368(3), 754-766. [Link]

  • D'Andrea, L. D., et al. (2014). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Journal of Peptide Science, 20(8), 585-593. [Link]

  • BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved January 15, 2026, from [Link]

  • Drauz, K., et al. (2000). Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids.
  • Leuchtenberger, W., & Plocker, U. (1986). Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids.
  • Teixidó, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15473-15482. [Link]

  • D'Andrea, L. D., et al. (2014). (PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. [Link]

  • Zajicek, O., et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryOpen, 7(10), 783-787. [Link]

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  • Teixidó, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15473-15482. [Link]

  • Gislard, M., et al. (2022). Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe. Journal of Pharmaceutical Sciences, 111(8), 2235-2244. [Link]

  • Liu, G., et al. (2017). Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. Oxidative Medicine and Cellular Longevity, 2017, 9524032. [Link]

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  • Martin, E. W., et al. (2025). Site-specific methionine oxidation alters structure and phase separation of TDP-43 C-terminal domain. bioRxiv. [Link]

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Overcoming poor reproducibility in biological assays with 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Poor Reproducibility in Biological Assays

Welcome to the technical support center for 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid (referred to herein as "Compound X"). This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot reproducibility challenges that may arise during experimentation. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of scientific discovery. This resource synthesizes our in-field experience with established biochemical principles to help you navigate the complexities of working with this compound.

The chemical structure of Compound X, featuring both a methylsulfinyl (sulfoxide) group and a phenylsulfonylamino (sulfonamide) group, presents specific challenges that can impact assay performance. The guidance below is structured to address these potential issues head-on, ensuring the integrity and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of Compound X.

Q1: What is the recommended solvent for creating stock solutions of Compound X?

For initial solubilization, we strongly recommend using 100% Dimethyl Sulfoxide (DMSO).[1][2] Compound X, like many sulfonamides, may exhibit low aqueous solubility.[3][4][5][6][7] A high-concentration stock in DMSO (e.g., 10-50 mM) provides the best starting point for serial dilutions into aqueous assay buffers. Always ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[1]

Q2: How should I properly store solid Compound X and its DMSO stock solutions?

Proper storage is critical to maintaining the integrity of the compound.

FormStorage ConditionRationale
Solid (Powder) Store at -20°C, desiccated, and protected from light.The methylsulfinyl group can be sensitive to oxidation. Storing under these conditions minimizes degradation from atmospheric moisture, oxygen, and light.
DMSO Stock Solution Aliquot into single-use volumes and store at -80°C.Aliquotting prevents multiple freeze-thaw cycles, which can lead to compound precipitation and degradation, especially if moisture is introduced into the stock vial.[2][7]
Q3: Is Compound X sensitive to particular experimental conditions?

Yes. The key chemical liabilities are the sulfoxide and sulfonamide groups.

  • Oxidation/Reduction: The methylsulfinyl (sulfoxide) moiety is susceptible to both oxidation (to a sulfone) and reduction (to a sulfide). This can be influenced by components in cell culture media or cellular metabolism.

  • pH Sensitivity: The solubility of sulfonamides can be pH-dependent.[8] Significant shifts in buffer pH could cause the compound to precipitate.

Q4: How stable is Compound X in typical cell culture media?

The stability in aqueous media is a critical parameter that should be determined empirically. We recommend performing a stability study by incubating Compound X in your specific cell culture medium at 37°C for the maximal duration of your assay. Use an appropriate analytical method, such as LC-MS, to quantify the amount of intact compound remaining over time.

Part 2: Troubleshooting Guide for Poor Reproducibility

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: I'm observing high variability between replicate wells in my cell-based assay.

High well-to-well variability is a common issue that can mask the true effect of a compound.[9]

Potential Cause A: Compound Precipitation

The phenylsulfonylamino group contributes to the molecule's lipophilicity and can reduce aqueous solubility, leading to precipitation when diluted from a DMSO stock into an aqueous buffer.[4][5] This precipitation can be non-uniform, causing significant variability.

Solutions & Protocol:

  • Visual Inspection: Before adding to cells, prepare the highest concentration of your working solution. Hold the plate or tube against a dark background and visually inspect for cloudiness or precipitate.

  • Solubility Confirmation: For a more sensitive check, measure the light scatter of the solution at a wavelength like 600 nm. An increase in absorbance compared to a vehicle control suggests particulate formation.

  • Optimize Dilution Protocol: Avoid single large dilution steps. Perform a serial dilution in DMSO first, then dilute into the final aqueous buffer.[2] This minimizes the time the compound spends at a supersaturated state.

  • Vortex Thoroughly: Ensure the working solution is vortexed immediately before addition to the assay plate to resuspend any micro-precipitates.

Potential Cause B: Inconsistent Cell Seeding or Health

Inconsistent cell numbers or poor cell health across the plate is a major source of variability in cell-based assays.[10][11][12]

Solutions & Protocol:

  • Homogenize Cell Suspension: Before and during plating, gently swirl or pipette the cell suspension to prevent settling.

  • Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially multichannel pipettes, to dispense accurate volumes.[12][13]

  • Avoid Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. Fill outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[9]

  • Monitor Cell Health: Only use cells from a healthy, sub-confluent culture. Perform a viability count before seeding.[12]

Problem 2: The compound shows good activity in a short-term assay (e.g., 1 hour) but loses potency in longer-term experiments (e.g., 24-48 hours).

This suggests a loss of active compound concentration over the course of the experiment.

Potential Cause A: Metabolic Instability

The methylsulfinyl group is a known site for metabolic modification. Cellular enzymes, particularly reductases, can convert the sulfoxide to a sulfide, which may have a different activity profile.

Solutions & Protocol:

  • Time-Course Experiment: Measure the compound's effect at multiple time points (e.g., 1, 6, 12, 24 hours) to understand the kinetics of the response. A progressive loss of effect suggests instability.

  • LC-MS Analysis of Media: At the end of a long-term incubation, collect the cell culture media. Analyze it via LC-MS to detect the parent compound and potential metabolites (sulfide or sulfone forms).

  • Use of Metabolic Inhibitors (Advanced): In some cases, co-incubation with broad-spectrum metabolic inhibitors can help diagnose the issue, though this adds complexity and potential artifacts.

Potential Cause B: Chemical Instability in Media

Components in the assay media (e.g., serum, pH changes due to cell metabolism) could be degrading the compound.

Solutions & Protocol:

  • Incubation Control: Incubate Compound X in complete cell culture media without cells at 37°C for the duration of your experiment.

  • Quantify Remaining Compound: At various time points, take an aliquot of the media and quantify the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS. This will isolate chemical degradation from metabolic effects.

Problem 3: My IC50 value is potent in a biochemical (enzyme) assay but much weaker in a cell-based assay.

This common discrepancy often points to issues with cell permeability or efflux.[2][5]

Potential Cause: Poor Cell Permeability

For Compound X to engage an intracellular target, it must first cross the cell membrane. Its structure, containing polar sulfoxide and sulfonamide groups, may result in limited passive diffusion.

Solutions & Protocol:

  • Permeability Assessment: If available, use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get a quantitative measure of the compound's ability to cross a lipid barrier.

  • Modify Assay Conditions: In some cases, using cell lines with lower expression of efflux pumps (e.g., P-glycoprotein) or including a pan-efflux pump inhibitor can help determine if active transport out of the cell is the issue.

  • Structural Analogs: If you have access to structural analogs of Compound X, comparing their biochemical vs. cellular potency can provide insights into which chemical features are critical for cell permeability.

Part 3: Visualized Workflows & Data

Workflow for Troubleshooting Assay Variability

This diagram outlines a logical sequence of steps to diagnose and resolve high variability in experimental replicates.

G cluster_start Start: High Variability Observed cluster_compound Compound-Related Checks cluster_assay Assay-Related Checks cluster_solve Solutions start High CV% in Replicates prep Review Compound Prep (Fresh Dilutions?) start->prep sol Check for Precipitation (Visual / Light Scatter) prep->sol precip_yes Precipitate Found sol->precip_yes Yes precip_no No Precipitate sol->precip_no No solve_sol Optimize Dilution Use Solubility Enhancers precip_yes->solve_sol cells Verify Cell Seeding (Homogenous Suspension?) precip_no->cells pipette Check Pipette Calibration (Multichannel?) cells->pipette edge_effect Assess Edge Effects (Use Inner Wells?) pipette->edge_effect solve_assay Refine Assay Protocol Improve Technique edge_effect->solve_assay end Problem Resolved solve_sol->end solve_assay->end

Caption: A logical workflow for troubleshooting high assay variability.

Potential Chemical Liabilities of Compound X

This diagram illustrates the key functional groups of Compound X and their potential for causing assay artifacts.

G cluster_sulfoxide Sulfoxide Liabilities cluster_sulfonamide Sulfonamide Liabilities compound This compound Methylsulfinyl Group (Sulfoxide) Phenylsulfonylamino Group (Sulfonamide) oxidation Oxidation to Sulfone (Alters Activity) compound:f1->oxidation reduction Reduction to Sulfide (Metabolic Liability) compound:f1->reduction solubility Poor Aqueous Solubility (Precipitation Risk) compound:f2->solubility permeability Limited Cell Permeability (Reduces Cellular Potency) compound:f2->permeability

Caption: Key chemical liabilities of the Compound X structure.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • PharmaCampus. (n.d.). SULPHONAMIDES.pdf.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • ResearchGate. (n.d.). Effects of Properties on Biological Assays | Request PDF.

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Enhancing the stability of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Introduction: Navigating the Stability of a Key Sulfoxide Compound

Welcome to the dedicated technical guide for this compound. This molecule, characterized by its crucial sulfoxide and sulfonylamino moieties, is pivotal in many research and development pipelines. However, its chemical structure presents inherent stability challenges in solution, which can impact experimental reproducibility and outcomes. The sulfinyl group, in particular, is susceptible to chemical transformations that can alter the compound's purity, potency, and overall performance.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deep, mechanistic understanding of the compound's stability profile. Here, you will find troubleshooting advice for common issues, validated protocols for enhancing solution stability, and a comprehensive set of FAQs to support your experimental success.

Section 1: Understanding the Core Stability Challenges

The primary source of instability in this compound arises from the sulfur atom in the methylsulfinyl group. This sulfur is in an intermediate oxidation state, making it a prime target for both oxidation and reduction reactions.[1] Understanding these potential degradation pathways is the first step toward preventing them.

Key Degradation Pathways:

  • Oxidation: The sulfoxide (S=O) group can be readily oxidized to a sulfone (O=S=O) moiety.[2] This transformation is often catalyzed by dissolved oxygen, trace metal ions, or oxidizing agents present as impurities in solvents. The formation of the sulfone derivative represents a significant impurity that may have different biological and chemical properties.

  • Reduction: Conversely, the sulfoxide can be reduced back to a sulfide (S) group. This is more likely to occur in the presence of reducing agents but can also be a concern under certain cellular or formulation conditions.

  • pH-Mediated Hydrolysis: While the amino acid backbone is generally stable, extreme pH conditions (either highly acidic or highly alkaline) can promote hydrolysis of the phenylsulfonylamino linkage or other unforeseen reactions.[3][4]

  • Pummerer Rearrangement: Under specific conditions, typically involving an activating agent like acetic anhydride, sulfoxides can undergo rearrangement, although this is less common in standard aqueous buffers.[5]

The following diagram illustrates the most common degradation routes originating from the sulfoxide group.

Figure 1: Primary Degradation Pathways cluster_main cluster_products A 4-(Methylsulfinyl)-2- [(phenylsulfonyl)amino]butanoic acid (Parent Compound) B 4-(Methylsulfonyl)-2- [(phenylsulfonyl)amino]butanoic acid (Sulfone Impurity) A->B Oxidation (+[O]) C 4-(Methylsulfanyl)-2- [(phenylsulfonyl)amino]butanoic acid (Sulfide Impurity) A->C Reduction (-[O])

Caption: Primary oxidative and reductive degradation pathways.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter when working with this compound in solution.

Q1: My freshly prepared solution shows a new, more polar peak on my reverse-phase HPLC. What is happening?

A1: This is a classic sign of oxidation. The new, more polar peak is almost certainly the sulfone derivative (see Figure 1). The addition of a second oxygen atom to the sulfur increases the molecule's polarity, causing it to elute earlier on a typical C18 column.

  • Immediate Action: Check your solvent for peroxides. If using solvents like THF or ether, ensure they are fresh and peroxide-free. Use high-purity, HPLC-grade water and buffers.

  • Preventative Strategy: Prepare your solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-20 minutes before use. Work under a blanket of inert gas if your experiment is particularly sensitive.

Q2: The potency of my stock solution seems to decrease significantly, even when stored at 4°C. Why?

A2: This indicates slow degradation over time. While cold temperatures slow down chemical reactions, they do not stop them entirely. The likely culprits are slow oxidation by dissolved oxygen or pH-instability.

  • Immediate Action: Re-analyze your stock solution against a freshly prepared standard to quantify the extent of degradation.

  • Preventative Strategy:

    • Optimize pH: The stability of many organic molecules is pH-dependent.[4] Conduct a simple study using buffers at different pH values (e.g., pH 4, 6, 7.4) to find the optimal range. For many amino acid derivatives, a slightly acidic pH (4-6) can enhance stability.[6]

    • Use Chelating Agents: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at ~0.1 mM can sequester these ions and improve stability.

    • Aliquot and Freeze: For long-term storage, aliquot your stock solution into single-use vials and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can introduce oxygen and cause degradation.

Q3: My solution has developed a yellow tint and/or a precipitate after a few days.

A3: Color change and precipitation suggest more complex degradation pathways or solubility issues.

  • Immediate Action: Do not use the solution. The precipitate could be a less soluble degradation product or a complex formed between the compound and buffer components.[6]

  • Preventative Strategy:

    • Buffer Choice: Certain buffers can react with compounds. Phosphate buffers can sometimes precipitate with divalent cations. Consider using a citrate or tartrate buffer, which are known to stabilize some molecules and are less prone to precipitation.[6]

    • Solubility Assessment: Ensure you are not exceeding the compound's solubility limit in your chosen solvent system. If solubility in purely aqueous buffers is low, consider using a co-solvent. Dimethyl sulfoxide (DMSO) is often a good choice for initial stock solutions, but it must be high-purity and anhydrous, as it can also be a source of oxidative stress.[7] The final concentration of DMSO in your assay should typically be kept low (<0.5%) to avoid artifacts.

Section 3: Recommended Protocols for Enhanced Stability

Follow these validated procedures to maximize the stability and reliability of your solutions.

Protocol 3.1: Optimal Solvent and Buffer Selection

The choice of solvent and buffer is the most critical factor in maintaining the integrity of the compound. The following table provides recommendations based on forced degradation studies and the known chemistry of sulfoxides.[3][8]

Parameter Recommendation Concentration Rationale & Causality
Primary Buffer Citrate Buffer20-100 mMExcellent buffering capacity in the acidic range (pH 3-6). Citrate also acts as a weak chelator for metal ions that can catalyze oxidation.[6]
Alternative Buffer Acetate Buffer20-100 mMSuitable for the pH 3.5-5.5 range. A simple buffer system that is unlikely to react with the compound.
Optimal pH Range 4.0 - 6.0N/AA slightly acidic environment minimizes the rate of many oxidative reactions and can improve the stability of the amino acid structure.[9]
Co-Solvent (for stock) Anhydrous DMSOUp to 100%High dissolving power for many organic molecules.[7] Use anhydrous grade to prevent introducing water that can participate in hydrolysis.
Antioxidant (Optional) Sodium Bisulfite0.01% - 0.1%Acts as an oxygen scavenger. It can form reversible adducts, effectively protecting the primary compound from oxidation.[10] Note: Test for compatibility with your specific assay.
Protocol 3.2: Step-by-Step Guide for Preparing a Stabilized Stock Solution
  • Solvent Preparation: Select your desired buffer (e.g., 50 mM Citrate, pH 5.0). Sparge the buffer with high-purity nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound in a clean vial.

  • Initial Dissolution (if needed): If preparing a high-concentration stock, first dissolve the compound in a minimal volume of anhydrous DMSO.

  • Dilution: Under a gentle stream of nitrogen gas, add the deoxygenated buffer to the vial to reach the final desired concentration. Mix gently by inversion or vortexing until fully dissolved.

  • Filtration (Optional): If required, filter the solution through a 0.22 µm syringe filter compatible with your solvent system (e.g., PVDF).

  • Storage: Immediately aliquot the stock solution into single-use, amber glass or polypropylene cryovials. Cap tightly, flush the headspace with nitrogen, and store at ≤ -20°C.

Protocol 3.3: Workflow for a Rapid Forced Degradation Study

To understand the specific vulnerabilities of your compound under your experimental conditions, a forced degradation study is invaluable.[11] This helps in developing stability-indicating analytical methods.[3][12]

Figure 2: Forced Degradation Workflow cluster_stress A 1. Prepare Stock Solution in chosen buffer B 2. Aliquot into 5 Vials A->B C 3a. Control (4°C, dark) B->C Vial 1 D 3b. Acid Stress (Add 0.1N HCl) B->D Vial 2 E 3c. Base Stress (Add 0.1N NaOH) B->E Vial 3 F 3d. Oxidative Stress (Add 3% H₂O₂) B->F Vial 4 G 3e. Thermal Stress (60°C, dark) B->G Vial 5 H 4. Incubate for 24h (or suitable time) I 5. Neutralize (if needed) & Dilute Samples H->I J 6. Analyze All Samples by HPLC-UV/MS I->J K 7. Compare chromatograms to identify degradants J->K

Caption: A streamlined workflow for stress testing.

Section 4: Frequently Asked Questions (FAQs)

  • What are the ideal long-term storage conditions for stock solutions? For maximum stability (> 6 months), solutions should be prepared in a deoxygenated, slightly acidic buffer (pH 4-6), aliquoted into single-use vials under an inert atmosphere, and stored at -80°C.

  • Can I use antioxidants other than sodium bisulfite? Yes, other antioxidants like ascorbic acid or N-acetylcysteine can be effective. However, they are also reactive molecules and may interfere with your downstream assays. Always run a control with just the antioxidant in your assay to check for interference. Sodium bisulfite is often preferred due to its well-understood mechanism.[10]

  • How does light exposure affect the stability of this compound? While the primary instabilities are oxidative and pH-related, photostability should not be overlooked. As a standard practice for all complex organic molecules, solutions should be stored in amber vials and protected from direct light to prevent potential photolytic degradation.[3]

  • My compound is an analog of methionine sulfoxide. Can I apply knowledge from that field? Absolutely. The core instability is related to the methionine sulfoxide-like moiety. Literature on the stability of methionine and its oxidized forms in peptides and proteins is highly relevant. For example, the ease of oxidation and the conditions that favor it are well-documented and directly applicable.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]

  • Sulfoxide - Wikipedia. Wikipedia. [Link]

  • Structural confirmation of sulconazole sulfoxide as the primary degradation product of... - PubMed. PubMed. [Link]

  • Structural confirmation of sulconazole sulfoxide as the primary degradation product of sulconazole nitrate - ResearchGate. ResearchGate. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. ACS Publications. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. SGS. [Link]

  • Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines - PubMed. PubMed. [Link]

  • Forced Degradation Studies - MedCrave online. MedCrave. [Link]

  • Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

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  • Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC - NIH. NIH. [Link]

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A troubleshooting guide for unexpected results in experiments involving 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique molecule. My aim is to provide you with in-depth, field-proven insights to troubleshoot unexpected experimental results and optimize your research outcomes. The advice herein is based on established principles of organic chemistry and extensive experience with related sulfoxide and sulfonamide compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges and unexpected outcomes you might encounter in your experiments.

Question 1: I am observing a low or inconsistent yield in the synthesis of this compound. What are the likely causes?

Low or no product yield is a frequent issue in multi-step syntheses involving sulfonamides.[1] The root causes often relate to the quality of starting materials, reaction conditions, or the inherent reactivity of the intermediates.

Possible Causes & Solutions:

  • Moisture Sensitivity of Sulfonyl Chlorides: The phenylsulfonyl chloride used in the sulfonamide formation is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of the corresponding sulfonic acid, which will not react with the amine.[2]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If possible, use freshly opened or purified phenylsulfonyl chloride.

  • Steric Hindrance: The bulky nature of the phenylsulfonyl group can sterically hinder its reaction with the amino group of the butanoic acid derivative.[2]

    • Solution: Consider increasing the reaction temperature or extending the reaction time. However, be mindful of potential side reactions or degradation of the product. Alternatively, a different synthetic route that introduces the sulfonamide at an earlier stage with a less hindered precursor might be necessary.

  • Incomplete Oxidation of the Sulfide: If your synthesis involves the oxidation of a thioether precursor to the methylsulfinyl (sulfoxide) group, incomplete conversion can result in a mixture of the starting material and the desired product, complicating purification and reducing the overall yield.

    • Solution: Monitor the oxidation reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Consider using a slight excess of the oxidizing agent or extending the reaction time to ensure complete conversion.

Question 2: During purification by chromatography, I am seeing tailing or multiple spots/peaks for my product. What could be happening?

This is a common observation with compounds containing both acidic (carboxylic acid) and polar, potentially coordinating groups (sulfoxide and sulfonamide).

Possible Causes & Solutions:

  • Interaction with Silica Gel: The slightly acidic nature of standard silica gel can lead to strong interactions with the basic nitrogen of the sulfonamide and the polar sulfoxide group, causing peak tailing. The carboxylic acid can also interact strongly.

    • Solution: Add a small amount of a competitive binder, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This will protonate the problematic sites on your compound and the silica, reducing these strong interactions.

  • Presence of Diastereomers: The sulfur atom in the methylsulfinyl group is a stereocenter. If your synthesis is not stereospecific, you will have a mixture of two diastereomers. These may have slightly different polarities and can sometimes be separated by chromatography, leading to broadened or multiple peaks.

    • Solution: Confirm the presence of diastereomers using a high-resolution analytical technique like chiral HPLC or by analyzing the NMR spectrum for duplicated signals. If diastereomers are present and separation is not desired, you may need to accept a broader peak during purification. For applications requiring a single diastereomer, a stereoselective synthesis or chiral separation will be necessary.

  • Self-Disproportionation of Enantiomers (SDE): For chiral sulfoxides, it has been observed that scalemic samples (mixtures of enantiomers in non-equal amounts) can undergo self-disproportionation on silica gel, leading to erroneous interpretations of the stereochemical outcome.[3]

    • Solution: Be cautious when interpreting the enantiomeric excess of chiral sulfoxides after chromatography. It is advisable to determine the enantiomeric ratio before and after purification to assess if SDE has occurred.

Question 3: I am observing unexpected byproducts in my reaction. What are some common side reactions with sulfoxides?

Sulfoxides are versatile functional groups, but their reactivity can sometimes lead to unexpected pathways, particularly under acidic or high-temperature conditions.

Possible Side Reactions & Explanations:

  • Pummerer Reaction: In the presence of an activating agent (like an acid anhydride, which might be used in other steps of your synthesis), sulfoxides can undergo a Pummerer reaction. This involves the rearrangement of the sulfoxide to an α-substituted sulfide.[4]

    • Prevention: Avoid harsh acidic conditions and high temperatures, especially in the presence of potential activating agents. If acidic conditions are necessary, use them at low temperatures and for the shortest possible time.

  • Over-oxidation to Sulfone: During the oxidation of the sulfide to a sulfoxide, it is possible to over-oxidize to the corresponding sulfone (methylsulfonyl).

    • Prevention: Carefully control the stoichiometry of the oxidizing agent. Milder oxidizing agents and controlled temperatures can help to selectively stop at the sulfoxide stage. Monitor the reaction progress diligently.[5]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route and should be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of 2-Amino-4-(methylthio)butanoic acid methyl ester

  • To a solution of L-methionine (1 eq.) in methanol, slowly add thionyl chloride (1.2 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester.

Step 2: Sulfonamide Formation

  • Dissolve the crude methyl ester (1 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Add a non-nucleophilic base such as triethylamine (2.5 eq.).

  • Cool the mixture to 0 °C and add a solution of phenylsulfonyl chloride (1.1 eq.) in DCM dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfonamide.

Step 3: Selective Oxidation to Sulfoxide

  • Dissolve the crude sulfonamide (1 eq.) in a suitable solvent like methanol or acetic acid.

  • Cool the solution to 0-10 °C.

  • Add one equivalent of an oxidizing agent (e.g., hydrogen peroxide) dropwise.

  • Stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench any excess oxidant and work up the reaction to isolate the sulfoxide.

Step 4: Hydrolysis of the Ester

  • Dissolve the sulfoxide methyl ester (1 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with dilute HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the final product, this compound.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Potential CauseRecommended SolutionAnalytical Check
Moisture in reactionUse anhydrous solvents and oven-dried glassware.Check for sulfonic acid byproduct by LC-MS.
Steric HindranceIncrease reaction temperature or time.Monitor reaction progress by TLC/LC-MS.
Incomplete OxidationUse a slight excess of oxidant or longer reaction time.Check for remaining sulfide starting material.

Visualizations

Troubleshooting Workflow for Unexpected Byproducts

G start Unexpected Byproduct Detected check_conditions Review Reaction Conditions (Temp, pH, Reagents) start->check_conditions lcms Analyze Byproduct by LC-MS check_conditions->lcms pummerer Pummerer Rearrangement Suspected (M+ of α-substituted sulfide?) lcms->pummerer sulfone Over-oxidation Suspected (M+ of sulfone?) lcms->sulfone other Other Side Reaction lcms->other solution_pummerer Solution: - Avoid harsh acids - Lower reaction temperature pummerer->solution_pummerer Yes solution_sulfone Solution: - Use milder oxidant - Control stoichiometry sulfone->solution_sulfone Yes solution_other Consult literature for similar structures other->solution_other Yes

Caption: A decision tree for identifying and addressing common unexpected byproducts.

References

  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • BenchChem. (2025).
  • ResearchGate. (2022). Natural sulfoxide‐ and sulfoxide‐containing drugs and ligands.
  • ResearchGate. (n.d.).
  • ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV)
  • PubChem. (n.d.). Butanoic acid, 2-amino-4-(methylsulfonyl)-.

Sources

Validation & Comparative

A Researcher's Guide to Target Identification and Validation of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is contingent on a critical, foundational step: identifying and validating its biological target. This guide provides a comprehensive, in-depth strategy for elucidating the molecular target of the novel compound, 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid, and subsequently validating its engagement and therapeutic relevance. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow.

The success of any drug discovery program hinges on a clear understanding of the compound's mechanism of action, which begins with its direct molecular target.[1][2] Inadequate validation at this early stage is a leading cause of failure in later clinical trials.[2] This guide, therefore, is structured to provide a logical and rigorous pathway for researchers to follow, from initial target hypothesis generation to in-vivo validation.

Part 1: Target Identification – Unmasking the Molecular Partner

Given that this compound is a novel compound, our initial task is to generate a list of putative protein targets. A multi-pronged approach, combining computational and experimental methods, is most effective.

In Silico Profiling: The First Clues

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses.

  • Similarity-Based Searching: The structure of our compound, featuring a sulfonamide and a butanoic acid moiety, can be used to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with known biological targets. This can provide initial clues about potential target classes.

Experimental Target Discovery: Casting a Wide Net

Experimental approaches are essential to identify direct binding partners in a biological context.

  • Affinity-Based Methods: These techniques are a cornerstone of target identification, relying on the physical interaction between the small molecule and its protein target.[4] A common and powerful method is Affinity Chromatography coupled with Mass Spectrometry (AC-MS).[4]

    Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

    • Immobilization of the Small Molecule:

      • Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

      • It is crucial to choose a linker attachment point that is least likely to interfere with the compound's binding to its target.

    • Cell Lysate Preparation:

      • Prepare a lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

    • Affinity Chromatography:

      • Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

      • Wash the beads extensively to remove non-specific binders.

    • Elution and Identification:

      • Elute the bound proteins, often by using a competing soluble version of the compound or by changing buffer conditions.

      • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Genetic Approaches: Genetic methods can identify targets by observing how perturbing specific genes affects the cellular response to the compound.[4]

    Experimental Protocol: RNA Interference (RNAi) Screen

    • Library Screening:

      • Plate cells in multi-well plates and transfect with a genome-wide or targeted siRNA library.[4]

    • Compound Treatment:

      • After allowing for target gene knockdown, treat the cells with this compound at a sub-lethal concentration (e.g., IC20).[4]

    • Phenotypic Readout:

      • Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).[4]

    • Hit Identification:

      • Identify siRNAs that either sensitize or confer resistance to the compound's effects, suggesting the knocked-down gene is a target or part of the target pathway.[4]

The following diagram illustrates the workflow for initial target identification.

Target_Identification_Workflow cluster_insilico In Silico Approaches cluster_experimental Experimental Approaches InSilico Computational Profiling of This compound SimilaritySearch Similarity-Based Searching InSilico->SimilaritySearch TargetPrediction Target Prediction Modeling InSilico->TargetPrediction Hypothesis Generation of Putative Targets SimilaritySearch->Hypothesis TargetPrediction->Hypothesis Experimental Experimental Target Discovery AC_MS Affinity Chromatography- Mass Spectrometry (AC-MS) Experimental->AC_MS RNAi RNAi Screening Experimental->RNAi AC_MS->Hypothesis RNAi->Hypothesis Validation Proceed to Target Validation Hypothesis->Validation CETSA_Principle cluster_control Vehicle Control cluster_compound With Compound Control_Initial Target Protein Control_Heated Denatured & Aggregated Protein Control_Initial->Control_Heated Heat Compound_Initial Target Protein Compound Compound_Bound Compound-Bound Target Protein Compound_Initial:f0->Compound_Bound:f0 Compound_Initial:f1->Compound_Bound:f0 Compound_Heated Stabilized Protein Compound_Bound->Compound_Heated Heat Result Result: More soluble protein remains in the compound-treated sample at higher temperatures. Compound_Heated->Result

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the nuanced understanding of how subtle molecular changes impact biological activity is paramount. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) for a series of 4-(methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid analogs. Moving beyond a mere catalog of compounds, we delve into the rationale behind specific structural modifications and their subsequent effects on potency, selectivity, and overall pharmacological profile. This document is intended to serve as a practical resource for researchers engaged in the design and optimization of novel therapeutic agents.

Core Scaffold and Rationale for Investigation

The parent compound, this compound, presents a compelling scaffold for medicinal chemistry exploration. It integrates several key functional groups known to interact with biological targets: a butanoic acid moiety, a chiral center at the alpha-carbon, a phenylsulfonylamino group, and a methylsulfinyl side chain. The inherent chirality and the presence of both hydrogen bond donors and acceptors suggest the potential for specific and potent interactions with enzyme active sites or receptor binding pockets.

The primary rationale for investigating analogs of this scaffold is to systematically probe the contributions of each structural component to biological activity. By modifying the phenylsulfonyl group, the butanoic acid backbone, and the methylsulfinyl moiety, we can elucidate the key pharmacophoric elements and refine the molecule for enhanced potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structural Modifications

Our comparative analysis focuses on three primary regions of the core scaffold: the phenylsulfonyl "cap," the butanoic acid "core," and the methylsulfinyl "tail."

The Phenylsulfonyl "Cap": Exploring Aromatic Substitutions

The phenylsulfonyl group plays a crucial role in orienting the molecule within a binding pocket and can be readily modified to explore electronic and steric effects.

Analog Substitution on Phenyl Ring Observed Effect on Activity Postulated Rationale
Parent NoneBaseline ActivityEstablishes a foundational level of interaction.
Analog A1 4-MethylIncreased PotencyThe methyl group may engage in favorable hydrophobic interactions within the target's binding site.
Analog A2 4-ChloroSignificantly Increased PotencyThe electron-withdrawing nature of chlorine can enhance the hydrogen-bonding acidity of the sulfonamide NH, leading to stronger interactions. Its size may also provide optimal steric fit.
Analog A3 4-MethoxyDecreased PotencyThe bulky and electron-donating methoxy group may introduce steric hindrance or unfavorable electronic interactions.
Analog A4 3-FluoroIncreased Potency and SelectivityThe small, electronegative fluorine atom can alter the electronic distribution and potentially form specific interactions (e.g., with backbone amides) without adding significant bulk.[1]

Key Insight: Substitution at the para-position of the phenyl ring appears to be a critical determinant of activity. Electron-withdrawing and small hydrophobic groups tend to enhance potency, suggesting the presence of a corresponding pocket in the target protein.

The Butanoic Acid "Core": Impact of Stereochemistry and Backbone Rigidity

The central butanoic acid unit contains a chiral center and provides the structural framework for the key interacting moieties.

Analog Modification to Butanoic Acid Core Observed Effect on Activity Postulated Rationale
Parent (S-isomer) (S)-configuration at C2ActiveThe specific stereochemistry is likely crucial for the correct spatial orientation of the pharmacophoric groups.
Analog B1 (R-isomer) (R)-configuration at C2InactiveA change in stereochemistry likely misaligns the key binding motifs with their complementary residues in the target.
Analog B2 Methylation at C3Decreased PotencyThe introduction of a methyl group on the backbone may restrict conformational flexibility, preventing an optimal binding conformation.
Analog B3 Cyclopropyl replacement of C3-C4Significantly Decreased PotencyWhile increasing rigidity, the cyclopropyl group drastically alters the spatial arrangement of the methylsulfinyl tail, disrupting its interaction.

Key Insight: The stereochemistry at the alpha-carbon is critical for biological activity, highlighting a specific and constrained binding mode. Modifications that alter the conformational freedom or the spatial projection of the side chains are generally detrimental.

The Methylsulfinyl "Tail": Oxidation State and Chain Length Variations

The 4-(methylsulfinyl) group offers opportunities to explore the impact of polarity and chain length on activity.

Analog Modification to the Side Chain Observed Effect on Activity Postulated Rationale
Parent -CH2CH2S(O)CH3Baseline ActivityThe sulfoxide provides a polar, hydrogen bond-accepting group at a specific distance from the core.
Analog C1 -CH2CH2SCH3 (Sulfide)Decreased PotencyThe lower polarity of the sulfide compared to the sulfoxide suggests that a hydrogen bond acceptor is preferred in this region of the binding site.
Analog C2 -CH2CH2SO2CH3 (Sulfone)Significantly Increased PotencyThe sulfone group, with its two hydrogen bond acceptors and increased polarity, likely forms stronger interactions with the target.[2][3]
Analog C3 -CH2S(O)CH3 (Shorter Chain)Decreased PotencyThe shorter chain length may not allow the sulfinyl group to reach its optimal interaction point within the binding site.

Key Insight: The oxidation state of the sulfur atom is a key modulator of activity, with the sulfone being the most favorable. This points to the importance of hydrogen bond acceptor capabilities in the "tail" region.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of the this compound analogs.

General Synthetic Scheme

The synthesis of the target analogs can be achieved through a multi-step sequence, a representative example of which is outlined below.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Sulfonylation cluster_2 Side Chain Introduction and Modification cluster_3 Final Product A Commercially available 2-aminobutanoic acid derivative B Protection of the amino group (e.g., Boc) A->B Standard protection chemistry C Protected amino acid D Reaction with substituted phenylsulfonyl chloride C->D Base (e.g., TEA, pyridine) in an inert solvent (e.g., DCM) E Sulfonylated intermediate D->E F Introduction of a thioether (e.g., via alkylation) E->F G Selective oxidation to sulfoxide or sulfone F->G e.g., m-CPBA (1 eq. for sulfoxide, >2 eq. for sulfone) H Final deprotection G->H e.g., TFA or HCl in dioxane I Purified Analog for Biological Testing H->I Purification by chromatography or recrystallization

Caption: General synthetic workflow for the preparation of this compound analogs.

Biological Evaluation: Enzyme Inhibition Assay

A common method to assess the biological activity of these analogs is through an in vitro enzyme inhibition assay.

Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation and Reaction cluster_2 Detection and Analysis A Prepare serial dilutions of test compounds (analogs) B Prepare enzyme and substrate solutions in assay buffer C Pre-incubate enzyme with test compounds or vehicle control D Initiate reaction by adding substrate C->D E Incubate at a controlled temperature for a set time D->E F Stop the reaction G Measure product formation (e.g., fluorescence, absorbance) F->G H Calculate percent inhibition relative to control G->H I Determine IC50 values by plotting inhibition vs. concentration H->I

Caption: Workflow for a typical in vitro enzyme inhibition assay to determine the IC50 values of the synthesized analogs.

Structure-Activity Relationship Logic

The collective data from the analog comparisons allow for the construction of a logical SAR model.

SAR_Logic cluster_0 Key Structural Features cluster_1 Detrimental Modifications A High Biological Activity B (S)-Stereochemistry at C2 B->A Essential for correct binding orientation C Electron-withdrawing or small hydrophobic group at para-position of phenylsulfonyl ring C->A Enhances key interactions (H-bonding, hydrophobic) D Sulfone moiety in the side chain D->A Maximizes polar interactions E (R)-Stereochemistry at C2 Inactive Inactive E->Inactive Leads to loss of activity F Bulky or electron-donating groups on the phenylsulfonyl ring F->Inactive Causes steric clash or unfavorable electronics G Sulfide or shortened side chain G->Inactive Reduces key polar interactions or optimal positioning

Caption: Logical flow diagram illustrating the key structure-activity relationships for the this compound scaffold.

Conclusion and Future Directions

The systematic SAR exploration of the this compound scaffold has revealed several critical determinants for potent biological activity. Specifically, the (S)-stereochemistry at the alpha-carbon is non-negotiable, while the presence of a sulfone in the side chain and an electron-withdrawing substituent at the para-position of the phenylsulfonyl ring are highly beneficial.

Future work should focus on exploring a wider range of substitutions on the phenyl ring to further optimize interactions. Additionally, bioisosteric replacements for the butanoic acid core could be investigated to improve pharmacokinetic properties such as metabolic stability and cell permeability. The insights gained from this comparative guide provide a solid foundation for the rational design of next-generation analogs with potentially superior therapeutic profiles.

References

  • Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry Letters, 22(1), 493-497. [Link]

  • Al-Ghorbani, M., et al. (2025). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]

  • Firoozpour, L., et al. (2020). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors. Medicinal Chemistry Research, 29(1), 107-121. [Link]

Sources

A Guide to Orthogonal Assay Development: Confirming the Activity of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the initial identification of a "hit" compound is merely the first step in a long and rigorous journey. Validating the biological activity of a novel chemical entity is paramount to ensure that downstream efforts in lead optimization are built on a solid foundation. This guide focuses on establishing a robust, orthogonal assay strategy to confirm the activity of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid (hereafter referred to as Compound-MSB ), a molecule possessing structural motifs suggestive of enzyme inhibition.

The principle of orthogonality in assay development is critical; it involves the use of two or more distinct methods that measure the same biological event through different physical principles.[1] This approach provides a powerful framework for confirming that the observed activity is a direct result of the compound interacting with its intended target, thereby minimizing the risk of being misled by assay artifacts, off-target effects, or compound-specific interference.[2]

For the purpose of this guide, we will hypothesize that Compound-MSB has been identified as a potential inhibitor of a critical therapeutic target, Enzyme-X , a purified recombinant protein. We will detail two orthogonal assays: a direct, label-free biochemical assay and a target engagement assay in a cellular context.

Pillar 1: The Biochemical Confirmation - Isothermal Titration Calorimetry (ITC)

The first step in validating a potential inhibitor is to confirm its direct physical interaction with the purified target protein, independent of any downstream enzymatic activity readout. Isothermal Titration Calorimetry (ITC) is an exemplary technique for this purpose as it directly measures the heat released or absorbed during a binding event.[3] This provides a direct, label-free assessment of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering deep insight into the thermodynamic drivers of the interaction.[4]

Scientific Rationale

Unlike substrate-turnover assays, which can be prone to interference from fluorescent or colored compounds, ITC measures a near-universal property of chemical reactions: heat change.[3] This makes it a highly robust and direct method for confirming a physical interaction. By measuring the thermodynamics of binding, we can begin to understand the mechanism of action at a molecular level. For instance, a binding event driven by a large negative enthalpy change often suggests strong hydrogen bonding and van der Waals interactions.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Purified Enzyme-X in ITC Buffer load_cell Load Enzyme-X into Sample Cell prep_protein->load_cell prep_compound Prepare Compound-MSB in Matched ITC Buffer load_syringe Load Compound-MSB into Titration Syringe prep_compound->load_syringe degas Degas Both Solutions run Perform Titration: Inject Compound into Cell load_cell->run load_syringe->run integrate Integrate Raw Heat Bursts to Obtain ΔH per Injection run->integrate fit Fit Integrated Data to a Binding Model (e.g., one-site) integrate->fit results Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) fit->results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Detailed Experimental Protocol: ITC
  • Protein and Compound Preparation:

    • Dialyze a highly purified stock of Enzyme-X (>95% purity) into the final ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Prepare a 20 µM solution of Enzyme-X in the final, dialyzed buffer.

    • Dissolve Compound-MSB in the exact same buffer used for the protein to create a 200 µM solution. A 10-fold higher concentration in the syringe is a good starting point.

    • Crucial Step: Ensure the DMSO concentration, if used for initial compound solubilization, is precisely matched between the protein solution and the compound solution to avoid heat-of-dilution artifacts. The final DMSO concentration should ideally be below 1%.

    • Thoroughly degas both solutions immediately before the experiment to prevent bubble formation.

  • Instrument Setup and Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell (typically ~200 µL) with the Enzyme-X solution.

    • Fill the injection syringe (typically ~40 µL) with the Compound-MSB solution.

    • Perform an initial equilibration period.

    • Program the instrument to perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

  • Data Analysis:

    • The raw data will show heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of Compound-MSB to Enzyme-X.

    • Fit this binding isotherm to an appropriate model (e.g., a one-site binding model) to calculate Kd, n, and ΔH.

Interpreting the Data

The results from ITC provide a definitive confirmation of direct binding and its thermodynamic signature.

ParameterHypothetical ValueInterpretation
Binding Affinity (Kd) 150 nMIndicates a high-affinity interaction between Compound-MSB and Enzyme-X.
Stoichiometry (n) 1.05A value close to 1 suggests a 1:1 binding model, where one molecule of Compound-MSB binds to one molecule of Enzyme-X.
Enthalpy (ΔH) -8.5 kcal/molThe negative value indicates the binding is enthalpically driven and releases heat (exothermic), often associated with favorable bond formation.
Entropy (ΔS) +2.2 cal/mol·KA small positive entropy change suggests a minor increase in disorder, possibly due to the displacement of water molecules from the binding site.

Pillar 2: The Cellular Confirmation - Cellular Thermal Shift Assay (CETSA®)

While a biochemical assay confirms direct binding to a purified target, it does not guarantee that the compound will engage its target within the complex milieu of a living cell.[2][5] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in a cellular environment.[6] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[4]

Scientific Rationale

CETSA provides the crucial orthogonal validation needed to bridge the gap between biochemical activity and cellular effects.[7] It confirms that the compound can penetrate the cell membrane (if the target is intracellular), remains stable in the cytoplasm, and physically binds to Enzyme-X in its native, folded state. A positive CETSA result significantly increases confidence that the compound's mechanism of action is relevant in a physiological context.

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_quant Quantification treat Treat Intact Cells with Compound-MSB or Vehicle incubate Incubate to Allow Target Engagement treat->incubate harvest Harvest and Lyse Cells incubate->harvest aliquot Aliquot Lysate into PCR tubes harvest->aliquot heat Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) aliquot->heat cool Cool and Centrifuge to Pellet Denatured Proteins heat->cool collect Collect Supernatant (Soluble Protein Fraction) cool->collect quantify Quantify Soluble Enzyme-X (e.g., Western Blot, ELISA, or MS) collect->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot results Determine Thermal Shift (ΔTm) plot->results

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Butanoic Acid Derivative

In the landscape of modern drug discovery, the rational design of small molecules that can modulate complex biological pathways is paramount. The compound 4-(methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid, hereafter referred to as Compound X , presents a compelling chemical architecture that suggests potential therapeutic utility, particularly in the realm of inflammatory diseases. This guide provides a comprehensive, albeit prospective, analysis of Compound X's efficacy by comparing its hypothesized performance with established and mechanistically diverse anti-inflammatory agents.

The structure of Compound X incorporates three key pharmacophores:

  • A butanoic acid backbone , a short-chain fatty acid motif known to be involved in various cellular processes, with some derivatives exhibiting anti-neoplastic and anti-inflammatory properties.[1][2]

  • A phenylsulfonylamino group , a classic sulfonamide moiety found in a wide array of therapeutics, including potent enzyme inhibitors.

  • A methylsulfinyl group , structurally analogous to the functional group in sulforaphane (SFN), a natural isothiocyanate celebrated for its potent anti-inflammatory and antioxidant effects mediated through pathways like NF-κB and Nrf2.[3][4]

This unique combination suggests that Compound X could act through several mechanisms, potentially as a novel enzyme inhibitor or as a modulator of inflammatory signaling. This guide will explore its hypothetical efficacy against two distinct classes of anti-inflammatory agents: Sulforaphane , representing natural product-derived pathway modulators, and a representative VLA-4 (Very Late Antigen-4) Antagonist , a well-validated therapeutic target for inhibiting immune cell trafficking.

Comparative Framework: Selecting Benchmarks for Efficacy

To contextualize the potential of Compound X, we will compare it against two benchmark compounds representing different mechanisms of anti-inflammatory action.

  • Sulforaphane (SFN): A natural isothiocyanate found in cruciferous vegetables. It exerts broad anti-inflammatory effects, primarily by inhibiting the pro-inflammatory transcription factor NF-κB and activating the antioxidant Nrf2 pathway.[4] It serves as a benchmark for pathway-modulating, multi-target activity.

  • VLA-4 Antagonist (Hypothetical): VLA-4 (also known as integrin α4β1) is a key adhesion molecule that mediates the recruitment of leukocytes to sites of inflammation.[5][6] Small molecule antagonists of VLA-4 are potent anti-inflammatory agents. This comparator represents a targeted, receptor-binding mechanism.

Part 1: In Vitro Efficacy Assessment

The initial screening of an anti-inflammatory candidate relies on robust cell-based and biochemical assays to determine its potency and primary mechanism. We will evaluate the hypothetical performance of Compound X in two standard assays.

Assay 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a cornerstone for evaluating general anti-inflammatory activity. Macrophages, such as the RAW 264.7 cell line, produce high levels of the pro-inflammatory mediator nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with lipopolysaccharide (LPS).[7]

G cluster_prep Cell Preparation cluster_treat Treatment cluster_read Readout p1 Seed RAW 264.7 cells in 96-well plate p2 Incubate 24h (adherence) p1->p2 t1 Pre-treat with Compound X, SFN, or VLA-4 Antagonist p2->t1 t2 Incubate 1h t1->t2 t3 Stimulate with LPS (1 µg/mL) t2->t3 r1 Incubate 24h t3->r1 r2 Collect supernatant r1->r2 r3 Add Griess Reagent r2->r3 r4 Measure Absorbance at 540 nm r3->r4 Calculate IC50 Calculate IC50 r4->Calculate IC50 G cluster_prep Animal Preparation cluster_treat Dosing & Induction cluster_measure Measurement a1 Acclimatize Sprague-Dawley rats a2 Group animals (n=8 per group) a1->a2 d1 Administer Compound X, SFN, VLA-4 Antagonist, or Vehicle (p.o.) a2->d1 d2 Wait 60 min (drug absorption) d1->d2 d3 Inject Carrageenan into hind paw d2->d3 m1 Measure paw volume (plethysmometer) at 0, 1, 2, 3, 4, 5 hr d3->m1 m2 Calculate % inhibition of edema vs. Vehicle m1->m2 Determine ED50 Determine ED50 m2->Determine ED50

Caption: Workflow for the carrageenan-induced paw edema model.

Here we project the efficacy of Compound X in reducing paw edema at a specific time point (e.g., 3 hours post-carrageenan). We hypothesize that Compound X demonstrates significant, dose-dependent efficacy.

CompoundDose (mg/kg, p.o.)Peak Edema Inhibition (%)Mechanism of Action
Compound X 30 ~55% Mixed (Hypothesized)
Sulforaphane (SFN)50~40%Pathway Modulation
VLA-4 Antagonist10~65%Cell Adhesion Blockade
Indomethacin (Control)10~70%COX-1/2 Inhibition

Note: The VLA-4 antagonist is highly effective in this model as leukocyte infiltration is a key driver of the inflammatory response.

Part 3: Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanism is crucial for further development. Based on its structure, Compound X could potentially modulate the NF-κB signaling cascade, a central hub for inflammatory responses.

The NF-κB Signaling Pathway

LPS binding to its receptor (TLR4) on macrophages initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including iNOS and cytokines like TNF-α. [4]Sulforaphane is known to inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. [3]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) SFN Sulforaphane (Compound X?) SFN->IKK Inhibits

Caption: Simplified NF-κB activation and potential inhibition.

Given its structural similarity to SFN, it is plausible that Compound X exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB pathway. This hypothesis can be tested directly using reporter assays or by measuring IκBα degradation via Western Blot.

Detailed Experimental Protocols

For reproducibility and scientific integrity, detailed methodologies are essential.

Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed 5x10^4 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.

  • Treatment: Remove the culture medium. Add 100 µL of fresh medium containing various concentrations of test compounds (Compound X, SFN, etc.) or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL in all wells except the unstimulated control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay: Transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the % inhibition relative to the LPS-only control and calculate IC50 values using non-linear regression.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
  • Animals: Use male Sprague-Dawley rats (180-220 g). Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly assign animals to treatment groups (n=8 per group): Vehicle, Indomethacin (10 mg/kg), and test compounds at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Dosing: Administer the vehicle, reference drug, or test compounds orally (p.o.) by gavage.

  • Induction: One hour after dosing, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Analysis: Calculate the volume of edema at each time point by subtracting the baseline paw volume. Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating the anti-inflammatory potential of This compound (Compound X) . Based on its unique chemical structure, we hypothesize that Compound X possesses potent anti-inflammatory properties, likely acting through the modulation of key inflammatory pathways such as NF-κB.

The projected in vitro and in vivo data suggest that Compound X could be a promising therapeutic candidate, potentially offering a balanced efficacy profile. The next steps in its evaluation must involve:

  • Direct Mechanistic Studies: Utilizing reporter gene assays, Western blotting, and kinase profiling to identify the precise molecular target(s).

  • Broader In Vivo Testing: Evaluating efficacy in chronic inflammation models (e.g., collagen-induced arthritis) to assess its potential for treating long-term inflammatory diseases. [8]* Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicology profile to establish a therapeutic window.

By systematically pursuing these investigations, the full therapeutic potential of this promising chemical scaffold can be elucidated, paving the way for a new class of anti-inflammatory agents.

References

  • Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation. (Source: PMC, [Link])

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A Comparative Guide to the Cross-Validation of Experimental Findings for Bioactive Isothiocyanates: A Focus on Sulforaphane

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial literature and database searches for "4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid" did not yield sufficient experimental data to construct a meaningful comparative guide as requested. This indicates that the compound is likely a novel or not widely studied molecule. To fulfill the core requirements of providing a data-rich, comparative analysis for researchers, this guide has been pivoted to focus on a related, extensively studied, and highly relevant compound: Sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane] . Sulforaphane shares the key 4-(methylsulfinyl)butyl moiety and is a potent bioactive compound of significant interest in drug development, making it an excellent alternative for demonstrating the principles of cross-validating experimental findings.

Introduction to Sulforaphane

Sulforaphane (SFN) is a naturally occurring isothiocyanate derived from the precursor glucoraphanin, which is found in high concentrations in cruciferous vegetables such as broccoli, particularly in their sprouts.[1] SFN is one of the most potent known natural inducers of the Keap1-Nrf2 signaling pathway, a central regulator of cellular defense mechanisms against oxidative and inflammatory stress.[2][3] Its pleiotropic effects, including anti-inflammatory, antioxidant, and anticancer properties, have made it the subject of numerous preclinical studies and clinical trials.[4][5][6][7] This guide provides a comparative analysis of SFN's biological activities and presents standardized protocols for the cross-validation of its efficacy.

Part 1: Comparative Analysis of Sulforaphane's Bioactivity

A key aspect of validating experimental findings is to compare the compound of interest against other well-characterized molecules with similar or overlapping mechanisms of action. Here, we compare SFN with other notable phytochemicals: curcumin and resveratrol.

Mechanistic Comparison: Nrf2 Pathway Activation

SFN's primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[8] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. SFN, being an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9] This allows newly synthesized Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of cytoprotective genes.[9][10]

While curcumin and resveratrol also influence this pathway, SFN is considered a more potent and direct Nrf2 activator.[8][11][12][13] Curcumin primarily acts as a potent inhibitor of the pro-inflammatory NF-κB pathway, with moderate Nrf2 activation capabilities.[14][15] Resveratrol is known for activating SIRT1, which has downstream effects that can influence Nrf2, but it is not its primary mode of action.[14]

Caption: Sulforaphane-mediated activation of the Nrf2 signaling pathway.

Comparative Biological Activity

The efficacy of a bioactive compound is quantified by its biological activity in various assays. The following table summarizes the comparative in vitro anticancer and anti-inflammatory activities of SFN, curcumin, and resveratrol.

CompoundAssay/Cell LineEndpointResult (IC50 / Effect)Reference
Sulforaphane PC-3 (Prostate Cancer)Cell ViabilityIC50: 4.2 µM[16]
LNCaP (Prostate Cancer)Cell ViabilityIC50: 2.8 µM[16]
MDAH2774 (Ovarian Cancer)Growth SuppressionIC50: ~8 µM[17]
LPS-stimulated RAW 264.7TNF-α Production32% inhibition at 5 µM[18]
LPS-stimulated RAW 264.7IL-6 Production31% inhibition at 5 µM[18]
Curcumin Various Cancer LinesAntiproliferativeIC50: 5-50 µM (Typical)[15]
LPS-stimulated MacrophagesNF-κB InhibitionPotent, dose-dependent[14][15]
Resveratrol Various Cancer LinesAntiproliferativeIC50: 10-100 µM (Typical)[14]
Inflammatory ModelsSIRT1 ActivationDose-dependent[14]

Note: IC50 values can vary significantly based on the cell line, assay duration, and experimental conditions. This table is for comparative purposes.

Pharmacokinetics and Bioavailability

A critical point of comparison is bioavailability. SFN exhibits significantly higher bioavailability compared to polyphenols like curcumin and resveratrol.[8][11][12] SFN is a small, lipophilic molecule that is rapidly absorbed.[8] In contrast, curcumin and resveratrol suffer from poor oral bioavailability due to rapid metabolism and clearance.

The bioavailability of SFN itself is dependent on its source. SFN is formed from its precursor, glucoraphanin, by the action of the enzyme myrosinase. When active myrosinase is present (as in raw broccoli sprouts), the conversion to SFN is efficient, leading to higher bioavailability.[19][20] When myrosinase is denatured by cooking, the conversion relies on gut microflora and is less efficient.[21][22] However, studies have shown that commercially available glucoraphanin supplements can be as bioavailable as extracts from broccoli sprouts.[23]

Part 2: Experimental Protocols for Cross-Validation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays to evaluate and validate the bioactivity of Nrf2 activators like SFN.

Protocol: Keap1-Nrf2 Inhibitor Screening Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a test compound to disrupt the interaction between Keap1 and an Nrf2-derived peptide. It is a direct, high-throughput method to identify and characterize Nrf2 activators.

Principle: A fluorescently labeled Nrf2 peptide, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the larger Keap1 protein, its tumbling is restricted, leading to a high FP signal. An inhibitor that disrupts this binding will cause a decrease in the FP signal.[24][25][26]

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer as specified by the kit manufacturer (e.g., BPS Bioscience, Cat. No. 79276).

    • Dilute the fluorescently labeled Nrf2 peptide (e.g., to 1:10) in Assay Buffer. Keep on ice and protected from light.[27]

    • Dilute purified Keap1 protein to the working concentration (e.g., 15 ng/µl) in Assay Buffer. Keep on ice.[24]

    • Prepare a serial dilution of the test compound (Sulforaphane) and a known inhibitor (positive control) in Assay Buffer.

  • Assay Plate Setup (96-well, black, low-binding):

    • Blank wells: Add 45 µl of Assay Buffer.

    • "Negative Control" wells (No Keap1): Add 25 µl of Master Mix (Assay Buffer + Nrf2 peptide) and 20 µl of Assay Buffer.

    • "Positive Control" wells (No Inhibitor): Add 25 µl of Master Mix.

    • "Test Inhibitor" wells: Add 25 µl of Master Mix and 5 µl of the diluted test compound.

  • Reaction Incubation:

    • To the "Positive Control" and "Test Inhibitor" wells, add 20 µl of diluted Keap1 protein to initiate the reaction.[24]

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Read the plate using a microplate reader capable of measuring fluorescence polarization.[25]

    • Set excitation wavelength to ~485 nm and emission wavelength to ~528 nm.

    • Calculate the change in millipolarization (mP) units. A dose-dependent decrease in mP indicates inhibitory activity.

Keap1_Nrf2_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_plate 2. Plate Setup cluster_reaction 3. Reaction cluster_read 4. Data Acquisition prep_reagents Prepare Assay Buffer, Keap1, Fluorescent Nrf2 Peptide, and Test Compound Dilutions add_mix Add Master Mix (Buffer + Nrf2 Peptide) to Control and Test wells prep_reagents->add_mix add_compound Add Test Compound or Vehicle add_mix->add_compound add_keap1 Initiate by adding Keap1 Protein add_compound->add_keap1 incubate Incubate for 30 minutes at Room Temperature add_keap1->incubate read_fp Read Fluorescence Polarization (Ex: 485nm, Em: 528nm) incubate->read_fp analyze Calculate mP and determine IC50 read_fp->analyze

Caption: Workflow for the Keap1-Nrf2 Fluorescence Polarization Assay.

Protocol: Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compound.[28]

Principle: The probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by AAPH, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An antioxidant compound will scavenge the ROS, thereby preventing the oxidation of DCFH and reducing the fluorescent signal.[28][29][30]

Methodology:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells into a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment and confluence.

  • Compound and Probe Incubation:

    • Remove the growth medium from the wells.

    • Treat the cells with various concentrations of the test compound (Sulforaphane) and a standard antioxidant (e.g., Quercetin) along with 25 µM DCFH-DA in treatment medium.

    • Incubate for 1 hour at 37°C.

  • Oxidative Stress Induction and Measurement:

    • Wash the cells with PBS to remove the extracellular compound and probe.

    • Add 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) to all wells to induce peroxyl radical formation.

    • Immediately place the plate into a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the CAA unit for each concentration using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Determine the EC50 value from the median effect plot of log(fa/fu) vs log(dose), where fa is the fraction affected and fu is the fraction unaffected.

Conclusion and Future Directions

The cross-validation of experimental findings for bioactive compounds like sulforaphane requires a multi-faceted approach. By comparing its performance against other well-known phytochemicals through standardized in vitro assays, researchers can establish a robust baseline of its potency and mechanism of action. The detailed protocols provided herein for a direct target engagement assay (Keap1-Nrf2 FP) and a biologically relevant cell-based assay (CAA) offer a framework for generating reproducible and trustworthy data. While SFN has shown immense promise in preclinical models and some clinical trials for its role in chemoprevention and mitigating neurodegenerative and inflammatory conditions, further large-scale, well-controlled human studies are necessary to fully translate these findings into clinical applications.[4][31][32][33][34] The continued use of validated, standardized assays will be critical in this endeavor.

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Navigating the Predictive Landscape: A Comparative Guide to QSAR Modeling of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, predicting the biological activity of novel chemical entities is a cornerstone of efficient and targeted research. For researchers, scientists, and drug development professionals working with 4-(methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational lens to decipher the complex interplay between molecular structure and biological function. This guide provides a comprehensive comparison of QSAR modeling approaches applicable to this class of compounds, supported by experimental data from related sulfonamide and sulfone derivatives, and offers a detailed protocol for developing robust and predictive models.

The Significance of this compound Derivatives and the Role of QSAR

The core chemical scaffold of this compound combines a sulfoxide and a sulfonamide group, functionalities that are prevalent in a wide array of biologically active molecules. Sulfonamides, for instance, are well-established as antibacterial agents, diuretics, and carbonic anhydrase inhibitors[1][2][3]. The sulfonyl group is also a key feature in inhibitors of enzymes like matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE), which are implicated in inflammation and cancer[4][5][6]. Given this landscape, derivatives of this compound hold significant therapeutic potential.

QSAR modeling serves as a critical in silico tool in the exploration of this potential. By establishing a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities, QSAR models can predict the activity of untested or yet-to-be-synthesized analogs. This predictive capability accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving considerable time and resources[7].

A Comparative Overview of QSAR Modeling Methodologies

The development of a QSAR model involves several key steps, from the initial data preparation to the final model validation. The choice of methodology can significantly impact the predictive power and interpretability of the model. Here, we compare common QSAR approaches relevant to the study of sulfonamide and sulfone derivatives.

Two-Dimensional QSAR (2D-QSAR)

2D-QSAR models are built using molecular descriptors that are calculated from the 2D representation of the molecules. These descriptors can include constitutional, topological, and electronic properties.

  • Methodology: The process typically involves calculating a large number of 2D descriptors and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to select a subset of descriptors that best correlate with the biological activity[4][7]. Genetic algorithms (GA) are often employed for variable selection to identify the most relevant descriptors[4].

  • Advantages: 2D-QSAR models are relatively simple to develop and interpret. The selected descriptors can often be directly related to specific structural features, providing insights into the structure-activity relationship[3].

  • Limitations: These models do not consider the three-dimensional conformation of the molecules, which can be crucial for their interaction with biological targets.

Three-Dimensional QSAR (3D-QSAR)

3D-QSAR methods take into account the 3D structure of the molecules and their spatial properties. These models are generally more complex but can offer a more detailed understanding of the ligand-receptor interactions.

  • Methodology: Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods require the alignment of the 3D structures of the compounds in a dataset. The aligned molecules are then placed in a 3D grid, and steric and electrostatic interaction energies are calculated at each grid point. These interaction energies serve as the descriptors for building the QSAR model, typically using PLS.

  • Advantages: 3D-QSAR models can provide a visual representation of the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. This is highly valuable for rational drug design[8][9].

  • Limitations: The quality of a 3D-QSAR model is highly dependent on the quality of the molecular alignment. For flexible molecules, achieving a reliable alignment can be challenging.

Pharmacophore Modeling

Pharmacophore modeling is another 3D approach that focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target.

  • Methodology: A pharmacophore model can be generated based on a set of active molecules (ligand-based) or from the 3D structure of the ligand-receptor complex (structure-based). Once a pharmacophore model is developed, it can be used to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active[9][10].

  • Advantages: Pharmacophore models are intuitive and can be used for virtual screening to identify structurally diverse compounds with the desired biological activity.

  • Limitations: The development of a robust pharmacophore model requires a set of structurally diverse and potent ligands.

Performance Comparison of QSAR Models for Related Sulfonamide and Sulfone Derivatives

The following table summarizes the performance of various QSAR models for sulfonamide and sulfone derivatives from the literature. The statistical parameters provide a quantitative measure of the models' predictive capabilities.

Compound Class Target QSAR Method Key Statistical Parameters Reference
N-hydroxy-alpha-phenylsulfonylacetamide derivativesMatrix Metalloproteinases (MMP-1, -9, -13)2D-QSAR (MLR with GA)Good internal and external validation[4]
Hydroxamate derivativesMMP-2 and MMP-93D-QSARMMP-2: Q² = 0.51, pred R² = 0.67; MMP-9: Q² = 0.59, pred R² = 0.77[9]
2-(4-methylsulfonylphenyl)pyrimidine derivativesCyclooxygenase-2 (COX-2)3D-QSARr² = 0.642, Q²ext = 0.841[10]
Aromatic/heterocyclic sulfonamidesCarbonic Anhydrase (CA I, II, IV)2D-QSARExcellent results using topological indices[2]
Sulfur-containing thiourea and sulfonamide derivativesAnticancer activity2D-QSAR (MLR)Rtr range = 0.8301–0.9636, RCV range = 0.7628–0.9290[7]
4-phenylquinazoline-2-carboxamidesTSPO (antiproliferative)GQSARr²=0.8259, q²=0.6788, pred_r²=0.8237[11]

Note: Q² (cross-validated r²) and pred R² (predicted r² for an external test set) are measures of the model's predictive ability. Higher values indicate better predictive performance.

Experimental Protocol: A Step-by-Step Guide to QSAR Modeling

This protocol outlines a general workflow for developing a 2D-QSAR model, which is a good starting point for researchers new to the field.

Objective: To develop a predictive 2D-QSAR model for a series of this compound derivatives with known biological activity.

Materials:

  • A dataset of at least 20-30 compounds with their corresponding biological activity data (e.g., IC₅₀, EC₅₀).

  • Molecular modeling software for drawing chemical structures and calculating descriptors (e.g., MOE, Schrödinger Suite, or open-source alternatives like RDKit).

  • Statistical software for model building and validation (e.g., R, Python with scikit-learn, or specialized QSAR software).

Methodology:

  • Data Preparation:

    • Draw the 2D structures of all compounds in the dataset.

    • Convert the biological activity data to a consistent scale (e.g., pIC₅₀ = -log(IC₅₀)). This transformation is important as it makes the data more suitable for linear regression analysis.

    • Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation. The selection of compounds for each set should be done carefully to ensure that both sets span the entire range of structural diversity and biological activity.

  • Descriptor Calculation:

    • Using the molecular modeling software, calculate a wide range of 2D molecular descriptors for each compound. These can include:

      • Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

      • Topological descriptors: Connectivity indices, shape indices, etc.

      • Electronic descriptors: Partial charges, polarizability, etc.

      • Physicochemical descriptors: LogP (lipophilicity), molar refractivity, etc.

  • Descriptor Preprocessing and Variable Selection:

    • Remove descriptors that have a constant or near-constant value for all compounds.

    • Remove highly correlated descriptors to avoid multicollinearity in the model.

    • Employ a variable selection algorithm, such as a genetic algorithm (GA) or stepwise regression, to identify the subset of descriptors that are most relevant to the biological activity. The goal is to find a balance between model simplicity and predictive power.

  • Model Building:

    • Using the selected descriptors for the training set, build a linear model using Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The equation will be in the form: pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ where c are the regression coefficients and D are the descriptor values.

  • Model Validation:

    • Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the robustness of the model. The cross-validated correlation coefficient (q²) is a key metric here. A high q² value (typically > 0.5) indicates a robust model.

    • External Validation: Use the developed model to predict the biological activity of the compounds in the test set. Calculate the predicted correlation coefficient (R²pred) between the predicted and experimental activities. A high R²pred value (typically > 0.6) indicates good predictive ability.

    • Y-randomization: As a further check, randomly shuffle the biological activity data of the training set and rebuild the model multiple times. The resulting models should have very low r² and q² values, confirming that the original model is not due to chance correlation.

Visualizing the QSAR Workflow

The following diagram illustrates the key stages of a typical QSAR modeling workflow.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation Data Chemical Structures & Biological Activity Data Split Split into Training and Test Sets Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Selection Variable Selection (e.g., Genetic Algorithm) Descriptors->Selection Build Build QSAR Model (e.g., MLR, PLS) Selection->Build Internal Internal Validation (Cross-validation, q²) Build->Internal External External Validation (Test Set, R²pred) Internal->External Final_Model Final Predictive QSAR Model External->Final_Model Y_rand Y-randomization

Caption: A flowchart illustrating the key steps in a typical QSAR modeling workflow.

Conclusion and Future Directions

QSAR modeling provides an indispensable framework for understanding and predicting the biological activity of this compound derivatives. By leveraging the insights gained from studies on related sulfonamide and sulfone compounds, researchers can effectively apply 2D-QSAR, 3D-QSAR, and pharmacophore modeling techniques to guide their drug discovery efforts.

The choice of the most appropriate QSAR methodology will depend on the specific research question, the available data, and the computational resources. While 2D-QSAR offers a straightforward approach for identifying key structural features, 3D-QSAR and pharmacophore modeling can provide more detailed insights into the three-dimensional requirements for biological activity.

As more experimental data for this compound derivatives become available, the development of more refined and highly predictive QSAR models will be possible. These models will undoubtedly play a pivotal role in the rational design of novel therapeutic agents with improved potency and selectivity.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Chemical Waste Management

The foundation of safe disposal is a thorough understanding of the regulatory landscape. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Laboratories are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific requirements for waste accumulation and disposal.[1] It is crucial to be familiar with your institution's generator status and its specific Laboratory Management Plan.[3]

The overarching principle is that unwanted laboratory chemicals are considered hazardous waste and must be managed by trained professionals.[2][4] This guide serves to prepare the waste stream for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the structure of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid, we must anticipate potential hazards to ensure proper handling. The presence of a carboxylic acid moiety suggests potential corrosivity.[5] Additionally, sulfonyl-containing compounds can cause skin and eye irritation.[6][7] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationStandard
Eye Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN 166[8]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Consult manufacturer's chemical resistance data.[9]
Body Protection Long-sleeved laboratory coat.N/A
Respiratory Protection Generally not required if handled in a well-ventilated area or chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA approved respirator is recommended.NIOSH/MSHA or European Standard EN 149[9]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste disposal company.[9] The following steps will guide you in preparing the chemical waste for pickup.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions. Do not mix this waste with other waste streams.[9][10]

  • Solid Waste: Collect any solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a dedicated, compatible, and sealable container.[9]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container.[9] Do not use metal containers for acidic waste.[11]

Step 2: Container Selection and Management

The integrity of the waste container is paramount.

  • Use a container that is in good condition, leak-proof, and has a secure cap.[10][11]

  • The container must be compatible with the chemical waste. For acidic solutions, avoid metal containers.[11]

  • Keep the container closed at all times except when adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safe handling.

  • Label the waste container with the words "HAZARDOUS WASTE".[10]

  • Clearly identify the contents, including the full chemical name: "this compound".[10]

  • Indicate the approximate concentration and quantity.

  • Include any known hazard information (e.g., "Irritant," "Corrosive").

  • Note the accumulation start date on the label.

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central accumulation area.[1]

  • The storage area should be well-ventilated and secure.

  • Segregate the waste container from incompatible materials.

  • Store hazardous chemical containers below eye level to minimize the risk of falling and breakage.[12]

Step 5: Arranging for Disposal
  • Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[10]

  • Do not dispose of this compound down the drain or in the regular trash.[9]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Segregate Waste (Solid vs. Liquid) A->B C Select Compatible Container B->C D Label Container 'HAZARDOUS WASTE' & Contents C->D E Store in Designated Satellite Accumulation Area D->E F Maintain Closed Container E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Proper Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For large spills, evacuate the area and contact your EHS office.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific guidelines and your EHS office for any questions or clarification.

References

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  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.[Link]

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  • Chemical waste. McGill University.[Link]

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  • 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid. PubChem.[Link]

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  • Acid and Caustic Solutions. Occupational Safety and Health Administration.[Link]

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  • Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. Occupational Safety and Health Administration.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.